molecular formula C23 H28 N2 O2 B1139488 GSK2879552 CAS No. 1401966-63-9

GSK2879552

Katalognummer: B1139488
CAS-Nummer: 1401966-63-9
Molekulargewicht: 364.48
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

GSK2879552 is a member of the class of piperidines that is piperidine substituted by (4-carboxyphenyl)methyl and {[(1R,2S)-2-phenylcyclopropyl]amino}methyl groups at positions 1 and 4, respectively. It is a potent and irreversible inhibitor of lysine specific demethylase 1 (LSD1, also known as KDM1A). It was under clinical investigation for the treatment of acute myeloid leukaemia and small cell lung carcinoma. It has a role as an EC 1.14.99.66 (lysine-specific histone demethylase 1A) inhibitor and an antineoplastic agent. It is a member of benzoic acids, a monocarboxylic acid, a member of piperidines, a member of cyclopropanes, a tertiary amino compound, a secondary amino compound and a member of benzenes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[[4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c26-23(27)20-8-6-18(7-9-20)16-25-12-10-17(11-13-25)15-24-22-14-21(22)19-4-2-1-3-5-19/h1-9,17,21-22,24H,10-16H2,(H,26,27)/t21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRULVYSBRWUVGR-FCHUYYIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC2CC2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN[C@@H]2C[C@H]2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401966-69-5
Record name GSK-2879552
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401966695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2879552
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16895
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-2879552
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT77Z6Y09Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of GSK2879552 in Small Cell Lung Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2023

Executive Summary

GSK2879552 is a potent and irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in Small Cell Lung Cancer (SCLC). Preclinical research has elucidated a distinct mechanism of action for this compound in SCLC cells, characterized by a predominantly cytostatic rather than cytotoxic effect. The inhibition of LSD1 by this compound leads to genome-wide alterations in histone methylation, resulting in the reactivation of silenced tumor-suppressor pathways, most notably the NOTCH signaling cascade. This, in turn, suppresses key neuroendocrine lineage transcription factors, such as ASCL1, leading to a reduction in cell proliferation and a shift away from the neuroendocrine phenotype. Sensitivity to this compound in SCLC has been linked to a pre-existing DNA hypomethylation signature, suggesting a potential predictive biomarker for patient stratification. While promising in preclinical models, the clinical development of this compound for SCLC was halted due to an unfavorable risk-benefit profile in early-phase trials. This guide provides a detailed technical overview of the preclinical data and experimental methodologies that have defined our current understanding of this compound's mechanism of action in SCLC.

Core Mechanism of Action: LSD1 Inhibition and Reactivation of NOTCH Signaling

This compound functions as a mechanism-based inactivator of LSD1, a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase that specifically demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). In SCLC, LSD1 is a key component of repressive transcriptional complexes that maintain the neuroendocrine phenotype and suppress tumor suppressor genes.

The primary mechanism of action of this compound in SCLC cells involves the following key steps:

  • Irreversible Inhibition of LSD1: this compound forms a covalent adduct with the FAD cofactor of LSD1, leading to its irreversible inactivation.

  • Alteration of Histone Methylation: The inhibition of LSD1 results in the accumulation of repressive histone marks, leading to a global shift in the epigenetic landscape.

  • Reactivation of the NOTCH Signaling Pathway: A critical consequence of LSD1 inhibition in sensitive SCLC cells is the derepression of genes in the NOTCH signaling pathway. LSD1 has been shown to directly bind to the NOTCH1 locus, and its inhibition leads to increased expression of NOTCH1.

  • Suppression of Neuroendocrine Lineage-Specific Transcription Factors: Activated NOTCH signaling, in turn, suppresses the expression of key transcription factors that are critical for SCLC lineage identity and proliferation, most notably Achaete-Scute Complex Homolog 1 (ASCL1).

  • Cytostatic Effect and Phenotypic Shift: The suppression of ASCL1 and other neuroendocrine markers leads to a decrease in cell proliferation and a shift away from the neuroendocrine phenotype. This is observed as a delayed onset of growth inhibition in vitro and a pronounced delay in tumor growth in vivo, rather than significant tumor regression.

GSK2879552_Mechanism_of_Action cluster_drug_target Drug-Target Interaction cluster_epigenetic_changes Epigenetic Modifications cluster_signaling_pathway Signaling Cascade cluster_cellular_outcome Cellular Outcome This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Irreversibly Inhibits Histone_Methylation Increased Histone Methylation (H3K4me2) LSD1->Histone_Methylation Demethylation Blocked NOTCH1 NOTCH1 Gene Histone_Methylation->NOTCH1 Derepression NOTCH_Signaling NOTCH Signaling Pathway Activation NOTCH1->NOTCH_Signaling Leads to ASCL1 ASCL1 Expression NOTCH_Signaling->ASCL1 Suppresses Neuroendocrine_Phenotype Neuroendocrine Phenotype ASCL1->Neuroendocrine_Phenotype Maintains Cell_Proliferation Decreased Cell Proliferation (Cytostatic) ASCL1->Cell_Proliferation Drives Cell_Proliferation_Assay_Workflow start Start seed_cells Seed SCLC cells in 96-well plates start->seed_cells add_drug Add serial dilutions of this compound seed_cells->add_drug incubate Incubate for 6 days add_drug->incubate add_alamarblue Add AlamarBlue reagent incubate->add_alamarblue incubate_alamarblue Incubate for 4 hours add_alamarblue->incubate_alamarblue read_fluorescence Read fluorescence (Ex: 560 nm, Em: 590 nm) incubate_alamarblue->read_fluorescence analyze_data Calculate IC50 values read_fluorescence->analyze_data end End analyze_data->end ChIP_seq_Workflow start Start treat_cells Treat SCLC cells with This compound or vehicle start->treat_cells crosslink Crosslink proteins to DNA (Formaldehyde) treat_cells->crosslink lyse_cells Lyse cells and sonicate chromatin crosslink->lyse_cells immunoprecipitate Immunoprecipitate with anti-LSD1 or anti-H3K4me2 antibody lyse_cells->immunoprecipitate reverse_crosslink Reverse crosslinks and purify DNA immunoprecipitate->reverse_crosslink library_prep Prepare sequencing library reverse_crosslink->library_prep sequence High-throughput sequencing library_prep->sequence analyze_data Map reads and identify enriched regions sequence->analyze_data end End analyze_data->end

The Role of GSK2879552 in Histone Demethylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2879552 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme crucial for regulating gene expression through histone demethylation.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing its operational pathways. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and potentially utilizing this compound in preclinical and clinical research.

Introduction to this compound and its Target: LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[4] By altering histone methylation states, LSD1 plays a critical role in transcriptional regulation. It is a key component of several transcriptional co-repressor complexes, including the Co-Repressor for Element-1-Silencing Transcription factor (CoREST) complex.[3]

Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML), where it contributes to tumor cell proliferation, survival, and differentiation block.[4][5][6] Consequently, LSD1 has emerged as a promising therapeutic target for cancer therapy.

This compound is an orally bioavailable small molecule that acts as a mechanism-based, irreversible inhibitor of LSD1.[1][3][5][7] Its inhibitory action leads to the re-expression of silenced tumor suppressor genes and promotes differentiation, thereby exerting anti-neoplastic effects.[2][5]

Mechanism of Action

This compound functions by covalently binding to the FAD cofactor of LSD1, leading to its irreversible inactivation.[8] This inactivation prevents the demethylation of H3K4me1/2 at the transcriptional start sites of target genes. The resulting accumulation of H3K4 methylation alters the chromatin landscape, leading to changes in gene expression.[4] In cancer cells, this can trigger differentiation and inhibit proliferation.[1][4] For instance, in AML cells, this compound treatment has been shown to increase the expression of cell surface differentiation markers like CD11b and CD86.[4]

Signaling Pathway of this compound Action

GSK2879552_Mechanism Mechanism of this compound Action cluster_nucleus Cell Nucleus cluster_phenotype Resulting Phenotypes This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Irreversible Inhibition H3K4me2 Histone H3 Lysine 4 (di-methylated) LSD1->H3K4me2 Demethylation H3K4me1 Histone H3 Lysine 4 (mono-methylated) GeneExpression Altered Gene Expression (e.g., Tumor Suppressors ↑) H3K4me2->GeneExpression Leads to Phenotype Cellular Phenotype GeneExpression->Phenotype Results in Differentiation Differentiation Phenotype->Differentiation Proliferation Proliferation Inhibition Phenotype->Proliferation Apoptosis Apoptosis Phenotype->Apoptosis

Caption: Mechanism of this compound Action on Histone Demethylation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Activity
ParameterValueCell Lines/Assay ConditionsReference
Ki (LSD1) 1.7 µMEnzyme assay[9]
Cell Proliferation Inhibition (IC50) Varies9/28 SCLC lines and 20/29 AML lines (0-10000 nM, 6 days)[1][7]
mRNA Expression Modulation Effective at 1-2 µMResistant HCC cells (PLC/PRF/5 and Huh7) (24h)[1][7]
Table 2: In Vivo Efficacy in Xenograft Models
Animal ModelDosageTreatment DurationTumor Growth Inhibition (TGI)Reference
NCI-H526 SCLC Xenograft 1.5 mg/kg, p.o. daily25-35 days57%[1]
NCI-H1417 SCLC Xenograft 1.5 mg/kg, p.o. daily25-35 days83%[1]
NCI-H510 SCLC Xenograft 1.5 mg/kg, p.o. daily25-35 days38% (partial)[1]
NCI-H69 SCLC Xenograft 1.5 mg/kg, p.o. daily25-35 days49% (partial)[1]
SHP77 SCLC Xenograft 1.5 mg/kg, p.o. daily25-35 daysNo significant TGI[1]
Table 3: Clinical Trial Information
Study IdentifierPhaseStatusTarget PopulationKey Findings/Status
NCT02034123 ITerminatedRelapsed/Refractory SCLCUnfavorable risk-benefit profile, poor disease control, and high adverse event rate.[4][10]
NCT02177812 ITerminatedRelapsed/Refractory AMLUnfavorable risk-to-benefit ratio.[8][11]
NCT02929498 I/IITerminatedHigh-Risk Myelodysplastic Syndromes (MDS)Unfavorable risk-to-benefit ratio.[11]

Experimental Protocols

Detailed, step-by-step protocols for experiments involving this compound are often proprietary. However, based on published studies, the general methodologies for key assays are outlined below.

LSD1 Enzyme Activity Assay

This assay measures the ability of this compound to inhibit the demethylase activity of LSD1. A common method is a horseradish peroxidase (HRP)-coupled assay.

  • Principle: The demethylation of a biotinylated histone H3 peptide substrate by LSD1 produces hydrogen peroxide, which is detected by HRP and a fluorescent substrate like Amplex Red.

  • General Protocol:

    • Recombinant human LSD1 is incubated with this compound at various concentrations.

    • A synthetic H3K4me2 peptide substrate is added to initiate the reaction.

    • The reaction is coupled to HRP and Amplex Red.

    • The fluorescence intensity is measured over time using a plate reader (e.g., Ex 531 nm, Em 595 nm).

    • The IC50 value is calculated from the dose-response curve.

Cell Viability/Proliferation Assay

These assays determine the effect of this compound on the growth of cancer cell lines.

  • Principle: Assays like CellTiter-Glo® measure ATP levels as an indicator of metabolically active, viable cells.

  • General Protocol:

    • Cancer cells (e.g., SCLC or AML cell lines) are seeded in 96-well plates.

    • Cells are treated with a range of this compound concentrations (e.g., 0-10,000 nM) for a specified duration (e.g., 6 days).[1][7]

    • A viability reagent (e.g., CellTiter-Glo®) is added to the wells.

    • Luminescence is measured with a plate reader.

    • The percentage of cell viability relative to a vehicle control is calculated to determine the IC50.

Western Blotting

Western blotting is used to detect changes in the levels of specific proteins, such as H3K4me2, following treatment with this compound.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

  • General Protocol:

    • Cells are treated with this compound or a vehicle control.

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are loaded onto an SDS-PAGE gel.

    • Proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies against H3K4me2 and a loading control (e.g., total Histone H3).

    • The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate.

Experimental Workflow Example

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cancer Cell Line Culture (e.g., AML, SCLC) Treatment Treatment with this compound (Dose-Response and Time-Course) CellCulture->Treatment CellViability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->CellViability WesternBlot Western Blot (H3K4me2 levels) Treatment->WesternBlot RT_PCR RT-PCR (Gene Expression) Treatment->RT_PCR Xenograft Establish Xenograft Model (e.g., SCLC in mice) InVivoTreatment In Vivo Dosing (e.g., 1.5 mg/kg, p.o.) Xenograft->InVivoTreatment TumorMeasurement Tumor Volume Measurement InVivoTreatment->TumorMeasurement Toxicity Toxicity Assessment InVivoTreatment->Toxicity

Caption: A generalized workflow for evaluating this compound.

Conclusion

This compound is a well-characterized, irreversible inhibitor of LSD1 that has demonstrated potent anti-proliferative activity in preclinical models of SCLC and AML. Its mechanism of action, centered on the inhibition of histone demethylation, provides a clear rationale for its therapeutic potential. While clinical trials were terminated due to an unfavorable risk-benefit profile, the data generated from studies with this compound remain valuable for the continued development of LSD1 inhibitors and for understanding the role of epigenetic regulation in cancer. The experimental methodologies and data presented in this guide offer a solid foundation for researchers interested in this class of compounds.

References

Target Validation of GSK2879552 in Acute Myeloid Leukemia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation is a key driver of AML pathogenesis, making epigenetic modifiers a promising therapeutic avenue. One such target is Lysine-Specific Demethylase 1 (LSD1), a histone demethylase overexpressed in various cancers, including AML. GSK2879552 is a potent, selective, and irreversible inhibitor of LSD1. This technical guide provides a comprehensive overview of the target validation of this compound in AML, summarizing key preclinical data, experimental methodologies, and the underlying molecular mechanisms. While preclinical studies demonstrated promising anti-leukemic activity, clinical trials with this compound in AML were ultimately terminated due to an unfavorable risk-benefit profile. This document serves as a detailed resource for understanding the scientific rationale and investigational journey of this compound for the treatment of AML.

Introduction to LSD1 and this compound

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2). By modulating histone methylation, LSD1 plays a critical role in regulating gene expression. In the context of AML, LSD1 is often overexpressed and contributes to the maintenance of a differentiation block in leukemic blasts.[1][2] Inhibition of LSD1 has been shown to promote the differentiation of AML cells and reduce the proliferation of leukemic stem cells.[3]

This compound is an orally bioavailable, irreversible inhibitor of LSD1.[1] It has demonstrated potent anti-proliferative effects in preclinical models of AML by inducing differentiation and cell cycle arrest.[3][4]

Preclinical Efficacy of this compound in AML

In Vitro Anti-proliferative Activity

This compound has shown significant anti-proliferative effects in a broad range of AML cell lines. The growth inhibitory effects are primarily cytostatic, leading to a slowing of cell division rather than significant apoptosis.[4]

Cell LineIC50/EC50 (nM)Assay DurationReference
Average (20 cell lines) 137 ± 30 (EC50)10 days[5]
MOLM-13 1.9 ± 0.9 (EC50, BrdU)6 days[4]
SKM-1 Not specifiedNot specified
THP-1 Not specifiedNot specified
OCI-AML3 Not specifiedNot specified
Induction of Myeloid Differentiation

A key mechanism of action of this compound in AML is the induction of myeloid differentiation. This is evidenced by the upregulation of cell surface markers associated with mature myeloid cells, such as CD11b and CD86.[6][7]

Cell LineMarkerEffectEC50 (nM)Reference
SKM-1 CD11bIncreased Expression7.1[8]
SKM-1 CD86Increased Expression13[8]
THP-1 CD11b & CD86Increased Expression23 ± 4 (protein)[5]
MOLM-13 CD11b & CD86Increased Expression44 ± 4 (protein)[5]
13 of 16 AML cell lines CD86>10% increaseNot applicable[5]
10 of 16 AML cell lines CD11b>10% increaseNot applicable[5]
Synergy with All-Trans Retinoic Acid (ATRA)

The combination of this compound with all-trans retinoic acid (ATRA) has demonstrated synergistic effects on cell proliferation, differentiation, and cytotoxicity in AML cell lines across various subtypes.[6] ATRA is a standard therapy for acute promyelocytic leukemia (APL) that induces differentiation.[6] The combination with this compound appears to sensitize non-APL AML cells to the differentiating effects of ATRA.[9][10]

Cell LineCombination Effect (with ATRA)Quantitative DataReference
MOLM-13 Enhanced growth inhibitionDecreased IC50, Increased max inhibition[4][5]
OCI-AML3 Enhanced growth inhibitionDecreased IC50, Increased max inhibition[4][5]
MOLM-13 Synergistic increase in CD11bObserved with as little as 1 nM ATRA[5]
SIG-M5 Synergistic increase in CD11bObserved with as little as 1 nM ATRA[5]
OCI-AML3 Synergistic increase in CD11bObserved with as little as 10 nM ATRA[5]
OCI-AML3 Enhanced cytotoxicityGDI of -50% with 1000 nM ATRA (Day 5)[4]
5 of 7 AML cell lines Induced caspase 3/7 activation>10-fold increase with 100 nM ATRA[4]
Activity in Primary AML Samples and In Vivo Models

The anti-leukemic activity of this compound extends beyond cell lines to primary AML patient samples and in vivo models.

ModelEffectQuantitative DataReference
Primary AML blast colony formation Inhibition of colony growth≥30% inhibition in 12 of 14 patient samples[4][5]
AML xenograft mice (MV-4-11) Increased differentiation markersCD86 EC50 = 1.4 mg/kg; CD11b EC50 = 2.1 mg/kg (24 hrs)[8]
Mice transplanted with MLL-AF9 transduced cells Prolonged overall survivalSignificant decrease in GFP+ cells[3]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting the demethylase activity of LSD1, leading to changes in gene expression that favor myeloid differentiation and inhibit leukemic proliferation.

GSK2879552_Mechanism_of_Action cluster_nucleus Nucleus cluster_cell_surface Cell Surface This compound This compound LSD1 LSD1 This compound->LSD1 Inhibits Histone_H3 Histone H3 (H3K4me2) LSD1->Histone_H3 Demethylates Transcription_Factors Transcription Factors (PU.1, C/EBPα) LSD1->Transcription_Factors Represses activity at enhancers Oncogenic_Programs Leukemic Oncogenic Programs LSD1->Oncogenic_Programs Maintains Myeloid_Genes Myeloid Differentiation Genes (e.g., CD11b, CD86) Histone_H3->Myeloid_Genes Represses CD11b_CD86 CD11b / CD86 Myeloid_Genes->CD11b_CD86 Expression Transcription_Factors->Myeloid_Genes Activates Leukemic Proliferation Leukemic Proliferation Oncogenic_Programs->Leukemic Proliferation Myeloid Differentiation Myeloid Differentiation CD11b_CD86->Myeloid Differentiation

Mechanism of this compound in AML

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the measurement of cell viability based on the quantification of ATP.

  • Cell Plating: Seed AML cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure:

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using appropriate software.

Cell_Viability_Workflow start Start plate_cells Plate AML cells in 96-well plates start->plate_cells add_compound Add this compound and vehicle control plate_cells->add_compound incubate Incubate for 72 hours add_compound->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent mix_incubate Mix and incubate for 10 minutes add_reagent->mix_incubate read_luminescence Measure luminescence mix_incubate->read_luminescence analyze_data Analyze data and calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Cell Viability Assay Workflow
Flow Cytometry for Differentiation Markers (CD11b/CD86)

This protocol describes the analysis of cell surface marker expression.

  • Cell Treatment: Treat AML cells with this compound and/or ATRA for the indicated time.

  • Cell Harvesting and Staining:

    • Harvest cells and wash with PBS containing 2% FBS.

    • Resuspend cells in staining buffer.

    • Add fluorescently conjugated antibodies against CD11b and CD86 (and appropriate isotype controls).

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash cells twice with staining buffer.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) using flow cytometry analysis software.

Primary AML Blast Colony Formation Assay

This assay assesses the clonogenic potential of primary AML cells.

  • Cell Preparation: Isolate mononuclear cells from primary AML patient bone marrow or peripheral blood samples.

  • Assay Setup:

    • Prepare a methylcellulose-based medium supplemented with appropriate cytokines (e.g., SCF, IL-3, GM-CSF).

    • Add this compound at various concentrations to the methylcellulose medium.

    • Mix the primary AML cells with the drug-containing methylcellulose medium.

  • Plating: Plate the cell-methylcellulose mixture into 35mm dishes.

  • Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

  • Colony Counting: Count the number of blast colonies (typically >20 cells) under an inverted microscope.

  • Data Analysis: Normalize colony counts to the vehicle control to determine the percentage of inhibition.

Mechanisms of Resistance and Clinical Translation

Potential Resistance Mechanisms

While specific mechanisms of acquired resistance to this compound in AML are not extensively detailed in the available literature, general mechanisms of resistance to targeted therapies in AML may apply. These can include:

  • Upregulation of alternative survival pathways: Activation of pathways like the mTOR signaling cascade has been implicated in resistance to LSD1 inhibitors in some contexts.

  • Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can reduce intracellular drug concentrations.

  • Clonal evolution: The selection and expansion of pre-existing or newly mutated subclones that are insensitive to the drug.

Clinical Trial Outcomes

Phase I clinical trials of this compound, both as a monotherapy and in combination with ATRA or azacitidine, were initiated in patients with relapsed/refractory AML and high-risk myelodysplastic syndromes (NCT02177812, NCT02929498).[7][11] However, these studies were terminated during dose escalation.[7][11] The decision was based on an unfavorable risk-to-benefit ratio, with observed toxicities including hemorrhage and thrombocytopenia.[7] While target engagement was observed through the induction of differentiation markers in some patients, no significant clinical responses were reported.[7]

Conclusion

The preclinical data for this compound provided a strong rationale for its investigation as a therapeutic agent in AML. The compound effectively inhibited the proliferation of AML cells, induced myeloid differentiation, and showed synergistic activity with ATRA. However, the translation of these promising preclinical findings into clinical benefit was not realized, as evidenced by the termination of the Phase I trials due to safety concerns and lack of efficacy. This comprehensive guide highlights the critical steps in the target validation of this compound and underscores the challenges of translating preclinical epigenetic therapies into successful clinical outcomes for AML. The insights gained from the investigation of this compound continue to inform the development of next-generation epigenetic modulators for the treatment of hematological malignancies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Cellular Pathways Affected by GSK2879552 Treatment

Introduction

This compound is a potent, selective, and irreversible, orally bioavailable inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by removing methyl groups from histone and non-histone proteins.[4][5] Specifically, LSD1 demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active enhancers and promoters, leading to gene repression.[6][7] It can also demethylate H3K9me1/2, a repressive mark, thereby acting as a transcriptional co-activator in certain contexts, such as with the androgen receptor.[4][8]

Given that LSD1 is overexpressed in a variety of cancers, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML), it has emerged as a significant therapeutic target.[7][9] this compound was developed to target this enzyme, thereby inducing changes in gene expression to inhibit cancer cell growth, proliferation, and promote differentiation.[1][10] This guide provides a detailed overview of the cellular pathways modulated by this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: LSD1 Inhibition and Epigenetic Reprogramming

The primary mechanism of action for this compound is the irreversible inactivation of the LSD1 enzyme.[2][3] By binding to and inhibiting LSD1, this compound prevents the demethylation of H3K4me1/2 at the transcriptional start sites of target genes.[1] This leads to an accumulation of these methylation marks, altering the chromatin state and reactivating the expression of silenced genes, including tumor suppressor and differentiation-associated genes.[2][10] This epigenetic reprogramming is the foundational event that triggers the downstream cellular effects.

cluster_0 Normal LSD1 Function (Gene Repression) cluster_1 This compound Treatment Effect (Gene Activation) LSD1 LSD1 Enzyme H3K4me1 H3K4me1 (Inactive Mark) LSD1->H3K4me1 Demethylates H3K4me2 H3K4me2 (Active Mark) H3K4me2->LSD1 Gene Target Gene (e.g., Tumor Suppressor) H3K4me1->Gene Repression Transcriptional Repression Gene->Repression GSK This compound LSD1_Inhibited LSD1 Enzyme (Inhibited) GSK->LSD1_Inhibited Irreversibly Inhibits H3K4me2_acc H3K4me2 Accumulation (Active Mark) Gene_act Target Gene (e.g., Tumor Suppressor) H3K4me2_acc->Gene_act Activation Transcriptional Activation Gene_act->Activation

Caption: Mechanism of this compound action on LSD1-mediated gene expression.

Key Cellular Pathways and Processes Affected

The inhibition of LSD1 by this compound initiates a cascade of events that impact several fundamental cellular pathways.

Induction of Cellular Differentiation

One of the most prominent effects of this compound is the induction of differentiation, particularly in hematological malignancies like AML.[1][11] By inhibiting LSD1, the drug lifts the repression on genes that drive myeloid differentiation. This is observed through the increased expression of cell surface markers such as CD11b (ITGAM) and CD86.[12] This pro-differentiative effect forces malignant blast cells to mature, thereby losing their proliferative capacity.[10][13]

Inhibition of Cell Proliferation and Growth

This compound demonstrates potent anti-proliferative effects across various cancer cell lines, most notably SCLC and AML.[1][7] The activity is often cytostatic, meaning it halts cell division rather than inducing immediate cell death.[3][10] This growth inhibition is a direct consequence of the altered gene expression programs, which can include the upregulation of cell cycle inhibitors like p21.[14]

Modulation of Cancer Cell Stemness

LSD1 is crucial for maintaining the self-renewal and undifferentiated state of cancer stem cells.[4][15] Treatment with this compound has been shown to attenuate these "stemness" properties. In sorafenib-resistant hepatocellular carcinoma (HCC) cells, for instance, this compound reduced the expression of stem cell markers such as Lgr5, Sox9, Nanog, and CD90, while increasing differentiation markers.[16][17]

Downregulation of Wnt/β-catenin Signaling

In certain cellular contexts, such as sorafenib-resistant HCC, this compound treatment leads to the depression of Wnt antagonists' transcription and subsequent downregulation of β-catenin signaling activity.[16][17] This pathway is fundamental in controlling cell fate, proliferation, and migration, and its inhibition contributes to the anti-tumor effects of the drug.

GSK This compound LSD1 LSD1 Inhibition GSK->LSD1 Epigenetic Epigenetic Reprogramming (↑ H3K4me2) LSD1->Epigenetic GeneExp Altered Gene Expression Epigenetic->GeneExp Differentiation ↑ Cellular Differentiation (AML, SCLC) GeneExp->Differentiation Proliferation ↓ Cell Proliferation (Cytostatic Effect) GeneExp->Proliferation Stemness ↓ Cancer Stemness GeneExp->Stemness Wnt ↓ Wnt/β-catenin Signaling GeneExp->Wnt

Caption: Downstream cellular consequences of LSD1 inhibition by this compound.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound observed in preclinical studies.

Table 1: Anti-Proliferative Activity of this compound in AML Cell Lines
Cell LineAverage EC50 (nM)Maximum Inhibition (%)
20 AML Cell Lines (Average)137 ± 3062 ± 5
(Data sourced from a 10-day proliferation assay using CellTiter-Glo).[12]
Table 2: Induction of Differentiation Marker Expression by this compound
Cell Line / MarkerAssay TypeAverage EC50 (nM)
MOLM-13 / CD11b (gene)RT-PCR31 ± 1
MOLM-13 / CD86 (gene)RT-PCR28 ± 6
THP-1 / Surface ProteinFlow Cytometry23 ± 4
MOLM-13 / Surface ProteinFlow Cytometry44 ± 4
(Data reflects dose-dependent increases in gene or protein expression after treatment).[12]
Table 3: In Vivo Tumor Growth Inhibition (TGI) in SCLC Xenograft Models
Xenograft ModelDosage & AdministrationTumor Growth Inhibition (%)
NCI-H14171.5 mg/kg, PO daily83%
NCI-H5261.5 mg/kg, PO daily57%
NCI-H5101.5 mg/kg, PO daily38%
NCI-H691.5 mg/kg, PO daily49%
(Data reflects TGI in tumor-bearing mice after 25-35 days of treatment).[16]

Detailed Experimental Protocols

Cell Proliferation Assay (CellTiter-Glo®)
  • Objective: To measure the effect of this compound on the proliferation of cancer cell lines.

  • Methodology:

    • AML or SCLC cells are seeded in 96-well plates at an appropriate density.

    • Cells are treated with a serial dilution of this compound (e.g., 0-10,000 nM) or DMSO as a vehicle control.

    • Plates are incubated for a specified period (e.g., 6-10 days) under standard cell culture conditions (37°C, 5% CO2).

    • At the end of the incubation, CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well according to the manufacturer's protocol.

    • The plate is mixed on an orbital shaker to induce cell lysis.

    • Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

    • Data is normalized to DMSO-treated controls, and EC50 values are calculated using a non-linear regression model.[12][16]

Flow Cytometry for Cell Surface Marker Analysis
  • Objective: To quantify the expression of differentiation markers on the cell surface.

  • Methodology:

    • AML cells (e.g., MOLM-13, THP-1) are treated with this compound or DMSO for a defined period (e.g., 48-72 hours).

    • Cells are harvested, washed with PBS containing fetal bovine serum, and counted.

    • Cells are incubated with fluorescently-conjugated antibodies specific for myeloid differentiation markers (e.g., FITC-CD11b, PE-CD86) and a corresponding isotype control.

    • Following incubation (typically 30 minutes on ice in the dark), cells are washed again to remove unbound antibodies.

    • Samples are analyzed on a flow cytometer. The percentage of positive cells and the mean fluorescence intensity (MFI) are determined by gating against the isotype control.[12]

start Start: AML Cell Culture treat Treat with this compound or DMSO (48h) start->treat harvest Harvest & Wash Cells treat->harvest stain Stain with Fluorescent Antibodies (CD11b, CD86) harvest->stain analyze Analyze via Flow Cytometry stain->analyze isotype Isotype control used to set gates and define positive populations. stain->isotype end End: Quantify % of Marker-Positive Cells analyze->end

Caption: Experimental workflow for analyzing cell differentiation markers.
Quantitative Real-Time PCR (qRT-PCR)

  • Objective: To measure changes in the mRNA expression levels of target genes.

  • Methodology:

    • Cells are treated with this compound for the desired time (e.g., 24 hours).

    • Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent or a column-based kit).

    • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).

    • Complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcription kit.

    • qRT-PCR is performed using a thermal cycler, with SYBR Green or TaqMan probes for detection. The reaction mix includes cDNA template, gene-specific primers (e.g., for ITGAM, CD86, LGR5), and PCR master mix.

    • The expression of target genes is normalized to a housekeeping gene (e.g., GAPDH or β-actin).

    • Relative gene expression is calculated using the ΔΔCt method.[14][16]

Conclusion and Clinical Perspective

This compound potently and specifically targets LSD1, leading to significant epigenetic reprogramming. This action primarily affects cellular pathways controlling differentiation, proliferation, and stemness, providing a strong rationale for its use in cancers like AML and SCLC where these processes are dysregulated.[1][10] Preclinical data demonstrated promising anti-tumor activity.[11][16]

However, the clinical development of this compound faced challenges. Phase I trials in both SCLC and AML were terminated due to an unfavorable risk-benefit profile, with concerns regarding toxicity (including encephalopathy and thrombocytopenia) and limited clinical efficacy.[1][18][19][20] Despite the discontinuation of these specific trials, the extensive preclinical work on this compound has profoundly validated LSD1 as a therapeutic target. The insights gained continue to inform the development of next-generation LSD1 inhibitors with potentially improved safety and efficacy profiles for cancer therapy.[7][21]

References

Investigating the Selectivity Profile of GSK2879552: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2879552 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase homolog that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound alters gene expression, leading to anti-proliferative and pro-differentiation effects in various cancer models, particularly small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[1][4][5] This technical guide provides a comprehensive overview of the selectivity profile of this compound, including detailed experimental protocols and a visual representation of its mechanism of action.

Data Presentation: Quantitative Selectivity Profile

The selectivity of this compound is a key attribute, distinguishing it from less specific epigenetic modulators. Its inhibitory activity has been assessed against its primary target, LSD1, and related monoamine oxidases (MAOs), which share structural similarities.

TargetIC50Notes
LSD1 (KDM1A) 20 nMThis compound is a potent inhibitor of LSD1.[6]
MAO-A >100 µMWhile direct IC50 values for this compound against MAO-A are not readily available in the public domain, its scaffold, tranylcypromine, has an IC50 of 2.3 µM for MAO-A. The structural modifications in this compound are designed to enhance selectivity for LSD1, suggesting significantly weaker inhibition of MAO-A. Studies on similar selective LSD1 inhibitors show selectivity of over 1000-fold against MAOs.
MAO-B >100 µMSimilar to MAO-A, direct IC50 values for this compound against MAO-B are not widely reported. Tranylcypromine has an IC50 of 0.95 µM for MAO-B. The high potency of this compound for LSD1 (20 nM) compared to the parent scaffold's activity on MAOs indicates a high degree of selectivity.

Experimental Protocols

LSD1 Enzymatic Assay (Horseradish Peroxidase-Coupled Assay)

This assay quantitatively measures the enzymatic activity of LSD1 and the inhibitory potential of compounds like this compound.

Principle: The demethylation of a biotinylated histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red to produce the highly fluorescent compound resorufin, which can be measured spectrophotometrically.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated H3(1-21)K4me2 peptide substrate

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound

  • 384-well black plates

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the LSD1 enzyme to each well.

  • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and develop the signal by adding a solution containing Amplex Red and HRP.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value using a suitable data analysis software.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

Principle: The CellTiter-Glo® assay measures the amount of ATP present in a cell population, which is directly proportional to the number of metabolically active cells.

Materials:

  • SCLC or AML cell lines

  • Cell culture medium and supplements

  • This compound

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Equilibrate the plate and its contents to room temperature.

  • Add the CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of viable cells compared to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) value.

Myeloid Differentiation Assay (Flow Cytometry)

This assay is used to evaluate the ability of this compound to induce differentiation in AML cells.

Principle: The expression of cell surface markers, such as CD11b and CD86, changes as myeloid cells differentiate. Flow cytometry is used to quantify the percentage of cells expressing these markers after treatment with this compound.

Materials:

  • AML cell lines (e.g., THP-1, MOLM-13)

  • Cell culture medium and supplements

  • This compound

  • Fluorochrome-conjugated antibodies against CD11b and CD86

  • Isotype control antibodies

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Culture AML cells in the presence of various concentrations of this compound or DMSO for a specified duration (e.g., 48-72 hours).

  • Harvest the cells and wash them with cold FACS buffer.

  • Resuspend the cells in FACS buffer and incubate them with the fluorochrome-conjugated antibodies (or isotype controls) for 30 minutes on ice, protected from light.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data using appropriate software to determine the percentage of cells positive for CD11b and CD86.

Mandatory Visualizations

Signaling Pathways

GSK2879552_Mechanism_of_Action This compound This compound LSD1_SCLC LSD1_SCLC LSD1_AML LSD1_AML

Experimental Workflow

Experimental_Workflow Enzymatic_Assay Enzymatic_Assay Binding_Mode Binding_Mode

Logical Relationship

Logical_Relationship Target_Validation LSD1 as a Therapeutic Target Compound_Screening Compound Screening Target_Validation->Compound_Screening Lead_Compound This compound (Lead Compound) Compound_Screening->Lead_Compound Selectivity_Profiling Selectivity Profiling (LSD1 vs. MAOs) Lead_Compound->Selectivity_Profiling Cellular_Activity Demonstration of Cellular Activity Lead_Compound->Cellular_Activity Clinical_Development Clinical Development (Terminated) Selectivity_Profiling->Clinical_Development Cellular_Activity->Clinical_Development

Conclusion

This compound is a potent and highly selective inhibitor of LSD1. Its mechanism of action, involving the irreversible inhibition of histone demethylation, leads to significant anti-tumor effects in preclinical models of SCLC and AML. The provided experimental protocols offer a framework for the in-depth investigation of its biochemical and cellular activities. While clinical development was halted due to an unfavorable risk-benefit profile, the selectivity profile of this compound remains an important case study for the development of targeted epigenetic therapies. The high degree of selectivity for LSD1 over other monoamine oxidases underscores the feasibility of designing specific inhibitors for this class of enzymes, paving the way for future drug discovery efforts in this area.

References

Methodological & Application

Application Notes and Protocols for GSK2879552 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Mechanism of Action

GSK2879552 is a potent, selective, and orally bioavailable small molecule that acts as an irreversible, mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks associated with active transcription.[4] By demethylating H3K4, LSD1 typically functions as a transcriptional co-repressor, silencing the expression of target genes, including tumor suppressors.[5]

In various cancers, such as Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML), LSD1 is overexpressed and contributes to oncogenesis by suppressing differentiation and promoting proliferation.[4][6] The irreversible inhibition of LSD1 by this compound leads to an accumulation of H3K4me2 at target gene promoters, reactivating the expression of silenced tumor suppressor and differentiation-associated genes.[5] This re-expression of key genes can induce cellular differentiation, inhibit proliferation, and ultimately lead to potent antitumor activity in preclinical xenograft models.[6][7]

Signaling Pathway of this compound Action

cluster_0 Normal Gene Repression by LSD1 cluster_1 Therapeutic Intervention cluster_2 Effect of this compound Inhibition LSD1 LSD1/CoREST Complex H3K4me1_inactive H3K4me1/0 (Repressed Chromatin) LSD1->H3K4me1_inactive LSD1_inhibited LSD1 (Inhibited) H3K4me2_active H3K4me2 (Active Chromatin) H3K4me2_active->LSD1 Demethylation H3K4me2_acc H3K4me2 Accumulation (Active Chromatin) TSG_off Tumor Suppressor & Differentiation Genes (e.g., CD11b) OFF H3K4me1_inactive->TSG_off Leads to GSK This compound GSK->LSD1 Irreversibly Inhibits TSG_on Tumor Suppressor & Differentiation Genes (e.g., CD11b) ON H3K4me2_acc->TSG_on Promotes TGI Tumor Growth Inhibition TSG_on->TGI Results in

Caption: Mechanism of this compound-mediated inhibition of LSD1.

Data Presentation

Table 1: In Vitro Activity of this compound
Cell Line TypeNumber of Cell Lines TestedAssay TypeAverage EC50 / IC50 (nM)Reference
Acute Myeloid Leukemia (AML)20Cell Proliferation137 ± 30[8]
Small Cell Lung Cancer (SCLC)>165 (panel)LSD1 Enzyme Assay24[6]
Table 2: In Vivo Efficacy of this compound in SCLC Xenograft Models
Xenograft ModelDose & RouteTreatment ScheduleTumor Growth Inhibition (TGI)Reference
NCI-H14171.5 mg/kg, p.o.Daily for 25-35 days83%[9]
NCI-H5261.5 mg/kg, p.o.Daily for 25-35 days57%[9]
NCI-H691.5 mg/kg, p.o.Daily for 25-35 days49%[9]
NCI-H5101.5 mg/kg, p.o.Daily for 25-35 days38%[9]
Table 3: Pharmacokinetic Properties of this compound in Mice
ParameterValueConditionsReference
Bioavailability (F%)59.2%5 mg/kg, oral (p.o.)[10]
Half-life (T1/2)1.9 hours5 mg/kg, p.o.[10]
Max Concentration (Cmax)720 ng/mL5 mg/kg, p.o.[10]

Experimental Protocols

Protocol 1: In Vivo Xenograft Study Using this compound

This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.

1. Materials and Reagents

  • Cell Line: SCLC cell line of interest (e.g., NCI-H1417).

  • Animals: 6-8 week old female immunodeficient mice (e.g., NOD-SCID or Athymic Nude).

  • Media: Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • Reagents: PBS, Trypsin-EDTA, Matrigel (optional), this compound powder.

  • Vehicle: 0.5% or 0.6% Methylcellulose with 0.2% Tween 80 in sterile water.[11]

  • Equipment: Hemocytometer, centrifuges, sterile syringes (1 mL), needles (27-30G), calipers, animal balance.

2. Cell Preparation and Implantation

  • Culture SCLC cells under standard conditions to ~80% confluency.

  • Harvest cells using Trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer.

  • Centrifuge cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel (optional, can improve tumor take-rate) to a final concentration of 5 x 107 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Group Randomization

  • Monitor mice for tumor formation.

  • Begin measuring tumor volume 2-3 times per week using digital calipers once tumors are palpable.

  • Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.

  • When the average tumor volume reaches 100-150 mm3, randomize mice into treatment and control groups (n=8-10 mice per group).

4. This compound Formulation and Administration

  • Prepare the vehicle solution (e.g., 0.5% Methylcellulose and 0.2% Tween 80 in water).

  • Calculate the required amount of this compound for the desired dose (e.g., 1.5 mg/kg).[9]

  • Prepare a fresh dosing solution daily. Weigh the required this compound powder and suspend it in the vehicle to the final concentration (e.g., 0.15 mg/mL for a 10 mL/kg dosing volume). Vortex thoroughly before each use.

  • Administer the this compound suspension or vehicle control to the respective groups via oral gavage (p.o.) once daily.

5. Study Endpoint and Tissue Collection

  • Continue daily treatment and monitor tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 25-35 days).[9]

  • The primary endpoint is typically tumor growth inhibition. Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm3) or if body weight loss exceeds 20%.

  • At the end of the study, euthanize all remaining animals.

  • Excise tumors, measure their final weight, and divide the tissue for downstream analysis (e.g., snap-freeze in liquid nitrogen for Western blot or fix in 10% neutral buffered formalin for IHC).

Xenograft Study Workflow

A 1. Cell Culture (e.g., SCLC cells) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Implantation in Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization (Tumor Volume ~100-150 mm³) D->E F 6. Daily Dosing - Vehicle Control (p.o.) - this compound (p.o.) E->F G 7. Monitor Tumor Volume & Body Weight F->G H 8. Study Endpoint (e.g., Day 28) G->H M Data Analysis (Tumor Growth Inhibition) G->M I 9. Euthanasia & Tumor Excision H->I J 10. Tissue Processing I->J I->M K Western Blot (H3K4me2) J->K L Immunohistochemistry (CD11b) J->L

Caption: Experimental workflow for a xenograft study with this compound.

Protocol 2: Pharmacodynamic Analysis of Xenograft Tumors

A. Western Blot for H3K4 Dimethylation (H3K4me2)

This protocol assesses the on-target effect of this compound by measuring the levels of H3K4me2.

  • Tissue Lysis and Histone Extraction

    • Homogenize ~50 mg of frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.[12]

    • Sonicate the lysate to shear DNA and ensure complete lysis.

    • Centrifuge at >12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (total protein lysate). Alternatively, perform an acid extraction protocol specifically for histones.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer

    • Prepare samples by adding LDS sample buffer and boiling at 95°C for 5 minutes.[13]

    • Load 15-20 µg of protein per lane onto a 4-20% Tris-Glycine gel.

    • Run the gel until adequate separation of low molecular weight proteins is achieved (histones are ~17 kDa).

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K4me2 (diluted in blocking buffer) overnight at 4°C.[14]

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

    • Strip and re-probe the membrane with an antibody for total Histone H3 as a loading control.[14]

B. Immunohistochemistry (IHC) for Myeloid Differentiation Marker CD11b

This protocol evaluates the pro-differentiating effect of this compound in tumors.

  • Tissue Preparation

    • Fix excised tumors in 10% neutral buffered formalin for 24 hours.

    • Process tissues and embed in paraffin.

    • Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinization and Antigen Retrieval

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[15]

    • Perform heat-induced antigen retrieval using a steamer or water bath in Citrate Buffer (10 mM, pH 6.0) for 20-30 minutes.[15]

    • Allow slides to cool to room temperature.

  • Staining

    • Wash slides in PBS.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.[15]

    • Wash with PBS and block non-specific binding with a serum-free protein block for 20 minutes.

    • Incubate sections with a primary antibody against mouse CD11b overnight at 4°C.

    • Wash slides in TBST.

    • Incubate with a biotinylated secondary antibody (e.g., anti-rat) for 30 minutes.

    • Wash, and then incubate with an ABC-HRP reagent for 30 minutes.

    • Develop the signal using a DAB substrate, monitoring for color change.

    • Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

  • Analysis

    • Scan the slides and quantify the percentage of CD11b-positive cells or the staining intensity within the tumor microenvironment using image analysis software. An increase in CD11b staining in the this compound-treated group would indicate a pro-differentiative response.

References

Application Notes and Protocols for Cell Viability Assays with GSK2879552 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for assessing cell viability following treatment with GSK2879552, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] The protocols outlined below are designed to ensure reproducible and accurate measurement of the cytotoxic and cytostatic effects of this compound on cancer cell lines.

Introduction

This compound is a small molecule inhibitor that targets LSD1, a key enzyme involved in epigenetic regulation.[1][4] LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes.[5] By inhibiting LSD1, this compound alters gene expression, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6][7] This compound has shown significant anti-proliferative activity in various cancer models, particularly in small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[1][4][6]

Mechanism of Action

This compound irreversibly inactivates LSD1, leading to an increase in H3K4 methylation at the promoter regions of specific genes.[3] This epigenetic modification results in the upregulation of tumor suppressor genes, such as p21, which in turn leads to cell cycle arrest.[1][8] Furthermore, inhibition of LSD1 can modulate signaling pathways crucial for cell survival and proliferation, including the PI3K/Akt/mTOR pathway.[1][6] The downstream effects of this compound treatment include a reduction in cell viability, primarily through cytostatic effects and the induction of apoptosis.[4][7]

Data Presentation

The following tables summarize the anti-proliferative activity of this compound across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineSubtypeAverage EC50 (nM)
MOLM-13M5137 ± 30
THP-1M5137 ± 30
OCI-AML3M4137 ± 30
MV4-11M4137 ± 30
Kasumi-1M2137 ± 30
HL-60M2137 ± 30
KG-1M1137 ± 30
U937M5137 ± 30
NOMO-1M5137 ± 30
OCI-AML2M4137 ± 30
MOLM-14M5137 ± 30
SKM-1M5137 ± 30
HELM6137 ± 30
SET-2M7137 ± 30
F-36PM2137 ± 30
MUTZ-3M4137 ± 30
ME-1M5137 ± 30
Kasumi-3M0137 ± 30
NB4M3137 ± 30
OPL-MM5137 ± 30

Data represents the average EC50 across 20 cell lines as reported in a 10-day proliferation assay using CellTiter-Glo.[9]

Table 2: IC50 Values of this compound in Small Cell Lung Cancer (SCLC) Cell Lines

Cell LineIC50 (µM)
NCI-H211< 1
NCI-H209< 1
NCI-H774< 1
NCI-H526< 1
NCI-H1048< 1
SW1271> 10
NCI-H2029> 10
NCI-H196> 10
NCI-H1688> 10
COR L88> 10

IC50 values are approximated from graphical data representing a 96-hour exposure.[10] Sensitive lines are generally considered to have an IC50 of less than 1 µM, while resistant lines have an IC50 greater than 10 µM.

Experimental Protocols

Cell Viability Assay using CellTiter-Glo®

This protocol is for a homogeneous method to determine the number of viable cells in culture based on the quantitation of ATP, which indicates the presence of metabolically active cells.[11]

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µL (96-well plate) or 25 µL (384-well plate) of culture medium.

    • Include control wells containing medium without cells for background luminescence measurement.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common starting concentration range is 0.01 nM to 10 µM.

    • Add the desired concentrations of this compound to the experimental wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours, 6 days, or 10 days) in a humidified incubator at 37°C and 5% CO2.[8]

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[12]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[12]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition:

    • Record the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental values.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Cell Viability Assay using MTT

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Clear 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed cells in a clear 96-well plate at a predetermined optimal density in 100 µL of culture medium.

  • Compound Treatment:

    • Treat cells with a range of this compound concentrations as described in the CellTiter-Glo® protocol.

    • Incubate for the desired duration.

  • Assay Procedure:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[4]

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (media and MTT only) from the experimental wells.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay using Caspase-Glo® 3/7

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[13]

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with this compound as described in the previous protocols. A typical treatment duration to observe apoptosis is 24-72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for about 30 minutes.[14]

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[15]

    • Gently mix the contents on a plate shaker for 30-60 seconds.[16]

    • Incubate at room temperature for 1 to 3 hours to allow for cell lysis and the caspase reaction to occur.[14]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Express the caspase activity as a fold change relative to the vehicle-treated control.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm / Nucleus GSK This compound LSD1 LSD1 GSK->LSD1 Inhibits H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylates Apoptosis Apoptosis LSD1->Apoptosis Inhibits (indirectly) p21_gene p21 Gene H3K4me2->p21_gene Promotes Transcription H3K4me1 H3K4me1 (Inactive Chromatin) p21_protein p21 Protein p21_gene->p21_protein Translation CellCycle Cell Cycle Progression p21_protein->CellCycle Inhibits G start Start seed Seed cells in 96-well plate start->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate (e.g., 72h) treat->incubate equilibrate Equilibrate plate to room temperature incubate->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix Mix on orbital shaker (2 min) add_reagent->mix stabilize Incubate at RT (10 min) mix->stabilize read Read Luminescence stabilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end G start Start seed Seed cells in white-walled 96-well plate start->seed treat Treat with this compound seed->treat incubate_apoptosis Incubate (e.g., 24-72h) treat->incubate_apoptosis equilibrate_apoptosis Equilibrate plate to room temperature incubate_apoptosis->equilibrate_apoptosis add_caspase_reagent Add Caspase-Glo® 3/7 Reagent equilibrate_apoptosis->add_caspase_reagent mix_apoptosis Mix gently (30-60 sec) add_caspase_reagent->mix_apoptosis stabilize_apoptosis Incubate at RT (1-3 hours) mix_apoptosis->stabilize_apoptosis read_apoptosis Read Luminescence stabilize_apoptosis->read_apoptosis analyze_apoptosis Analyze Data (Fold change in activity) read_apoptosis->analyze_apoptosis end End analyze_apoptosis->end

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with GSK2879552

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2879552 is a potent and selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1 and H3K4me2), epigenetic marks generally associated with active gene transcription.[4] By inhibiting LSD1, this compound leads to an increase in global and locus-specific H3K4me2 levels, resulting in the reactivation of silenced tumor suppressor genes and the induction of cellular differentiation.[3][5] This application note provides detailed protocols for utilizing this compound in Chromatin Immunoprecipitation (ChIP) assays to study its target engagement and effects on histone methylation at specific genomic loci.

Mechanism of Action of this compound

This compound functions by irreversibly binding to the FAD cofactor of LSD1, thereby inactivating the enzyme.[1] This inhibition prevents the demethylation of H3K4me1/2, leading to their accumulation at target gene promoters and enhancers. The resulting alteration in the epigenetic landscape can induce the expression of genes involved in cellular differentiation and tumor suppression. This mechanism makes this compound a valuable tool for studying the role of LSD1 in gene regulation and a potential therapeutic agent in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).

cluster_0 Normal Gene Repression by LSD1 cluster_1 Inhibition by this compound LSD1 LSD1/CoREST Complex H3K4me1 H3K4me1 (Inactive Mark) LSD1->H3K4me1 H3K4me2 H3K4me2 (Active Mark) H3K4me2->LSD1 Demethylation Gene Target Gene H3K4me1->Gene Associated with Repression Transcriptional Repression Gene->Repression GSK This compound Inhibited_LSD1 Inactive LSD1 GSK->Inhibited_LSD1 Irreversibly Inhibits Accumulated_H3K4me2 Accumulated H3K4me2 Target_Gene_2 Target Gene Accumulated_H3K4me2->Target_Gene_2 Associated with Activation Transcriptional Activation Target_Gene_2->Activation

Caption: Mechanism of this compound Action

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on cell proliferation and differentiation marker expression in various cancer cell lines. This data is essential for designing ChIP experiments, as it provides a range of effective concentrations and time points.

Cell LineCancer TypeAssayEndpointConcentrationIncubation TimeResultReference
20 AML cell linesAcute Myeloid LeukemiaProliferationEC502-240 nM10 daysInhibition of cell growth[5][6]
MOLM-13Acute Myeloid LeukemiaGene Expression (RT-PCR)EC50 (CD11b)31 ± 1 nM1 dayIncreased CD11b expression[6]
MOLM-13Acute Myeloid LeukemiaGene Expression (RT-PCR)EC50 (CD86)28 ± 6 nM1 dayIncreased CD86 expression[6]
THP-1 & MOLM-13Acute Myeloid LeukemiaProtein Expression (FACS)% Positive Cells0, 7, 47, 3000 nM1 dayIncreased CD11b & CD86[6]
SCLC cell linesSmall Cell Lung CancerProliferationTGI1.5 mg/kg (in vivo)25-35 days38-83% Tumor Growth Inhibition[2]

Detailed Experimental Protocols

Protocol 1: Treatment of Cells with this compound for ChIP

This protocol outlines the treatment of cultured cancer cells with this compound prior to performing a ChIP assay. The goal is to induce changes in histone methylation that can be detected at specific gene loci.

Materials:

  • This compound (dissolved in DMSO)

  • Appropriate cancer cell line (e.g., AML or SCLC lines)

  • Complete cell culture medium

  • DMSO (vehicle control)

  • Cell counting apparatus

Procedure:

  • Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the treatment period, ensuring they do not become confluent. A typical seeding density is 1 x 10^6 cells/mL.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). It is recommended to test a range of concentrations based on the known EC50 values for the cell line of interest.

  • Cell Treatment: Add the diluted this compound or an equivalent volume of DMSO (for the vehicle control) to the cell cultures.

  • Incubation: Incubate the cells for a predetermined period. For observing changes in histone methylation, a treatment time of 24 to 72 hours is often sufficient. However, the optimal time may vary depending on the cell line and the specific gene targets.

  • Cell Harvest: After incubation, harvest the cells for the ChIP procedure.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K4me2

This protocol describes the steps for performing a ChIP assay to measure the enrichment of H3K4me2 at specific genomic locations following treatment with this compound.

Materials:

  • This compound-treated and vehicle-treated cells

  • Formaldehyde (37%)

  • Glycine (1.25 M)

  • Cell Lysis Buffer

  • Nuclear Lysis Buffer

  • Sonicator

  • Anti-H3K4me2 antibody (ChIP-grade, e.g., Abcam ab7766)[7]

  • Normal Rabbit IgG (as a negative control)

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

  • qPCR primers for target and control gene loci

Procedure:

start Start: This compound-treated cells crosslink 1. Cross-linking: Formaldehyde start->crosslink quench 2. Quenching: Glycine crosslink->quench lysis 3. Cell Lysis quench->lysis sonication 4. Chromatin Sonication (150-900 bp fragments) lysis->sonication immunoprecipitation 5. Immunoprecipitation: Anti-H3K4me2 Antibody sonication->immunoprecipitation capture 6. Immune Complex Capture: Protein A/G Beads immunoprecipitation->capture wash 7. Washes: Remove non-specific binding capture->wash elution 8. Elution of Chromatin wash->elution reverse 9. Reverse Cross-links elution->reverse purify 10. DNA Purification reverse->purify qpcr 11. qPCR Analysis purify->qpcr

Caption: ChIP Experimental Workflow
  • Cross-linking: To the harvested cells, add formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes with gentle shaking.

  • Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a cell lysis buffer to release the nuclei.

  • Chromatin Fragmentation: Resuspend the nuclear pellet in a nuclear lysis buffer and sonicate the chromatin to an average fragment size of 150-900 bp.[7] The optimal sonication conditions should be empirically determined for each cell type and instrument.

  • Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate a fraction of the pre-cleared chromatin (approximately 50 µg) overnight at 4°C with an anti-H3K4me2 antibody or an IgG control.[7]

  • Immune Complex Capture: Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for at least 1 hour at 4°C to capture the immune complexes.

  • Washing: Sequentially wash the beads with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elution and Cross-link Reversal: Elute the chromatin from the beads using an elution buffer. Reverse the cross-links by incubating at 65°C for at least 4 hours in the presence of NaCl.

  • DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a standard DNA purification kit.

  • qPCR Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific to the promoter or enhancer regions of target genes and negative control regions.

Protocol 3: qPCR Data Analysis

The enrichment of H3K4me2 at specific loci is calculated relative to a control region and normalized to the input chromatin.

Procedure:

  • Perform qPCR on the immunoprecipitated DNA and a corresponding input DNA sample (a fraction of the chromatin saved before immunoprecipitation).

  • Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA using the following formula: % Input = 2^(-ΔCt) * 100 where ΔCt = Ct(IP) - Ct(Input)

  • To determine the fold enrichment, normalize the % Input of the target locus to the % Input of a negative control locus (a region not expected to be enriched for H3K4me2) or to the IgG control. Fold Enrichment = (% Input of Target Locus) / (% Input of Negative Control Locus) or Fold Enrichment = (% Input with specific antibody) / (% Input with IgG)

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for researchers utilizing this compound in ChIP assays. By following these detailed methodologies, scientists can effectively investigate the role of LSD1 in gene regulation and the epigenetic consequences of its inhibition. The ability to quantitatively assess changes in H3K4me2 at specific gene loci is crucial for understanding the mechanism of action of this compound and for the development of novel epigenetic therapies.

References

Application Notes and Protocols for GSK2879552 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of GSK2879552, a selective and irreversible inhibitor of Lysine-specific Demethylase 1 (LSD1), for use in cell-based assays. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.

Physicochemical Properties and Solubility

This compound is an orally bioavailable small molecule that acts as a mechanism-based inactivator of LSD1, a key enzyme in histone demethylation.[1][2] Its inhibitory action leads to alterations in gene expression, which can result in the growth inhibition of cancer cells, particularly in models of small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[3]

Solubility Data

This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO). The following table summarizes the solubility of this compound in common laboratory solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 25 - 2768.59 - 74.08Sonication, warming, and using newly opened hygroscopic DMSO can aid dissolution.[1][4][5]
Ethanol Not explicitly stated, but generally lower than DMSO.Not availableEthanol can be used as a solvent for some agents, but its suitability for this compound requires empirical determination.[6]
Water Poorly solubleNot applicableDirect dissolution in aqueous media is not recommended.

Note: The molecular weight of this compound is 364.48 g/mol .[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous or newly opened dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution:

    • Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution vigorously to aid dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath at 37°C for 10 minutes and/or sonication can be applied.[5] For higher concentrations, heating up to 60°C may be necessary.[4]

  • Sterilization: Filter the stock solution through a 0.22 µm sterile filter to ensure sterility.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[4]

Preparation of Working Solutions for Cell Culture

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.1% is generally recommended, and concentrations between 0.015% and 0.6% may be tolerated by some cell lines.[6]

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from the effects of the solvent.

  • Treatment of Cells: Add the prepared working solutions of this compound and the vehicle control to your cell cultures. Ensure even distribution by gently mixing the plates or flasks.

  • Incubation: Incubate the cells for the desired experimental duration. For proliferation assays, incubation times of 6 to 10 days have been reported.[1][7]

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing this compound and its mechanism of action.

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate/Warm dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot and Store at -80°C filter->aliquot thaw Thaw Stock Aliquot aliquot->thaw Retrieve for Experiment dilute Serially Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate

Caption: Experimental workflow for this compound preparation and cell treatment.

G This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits GeneExpression Tumor Suppressor Gene Expression This compound->GeneExpression H3K4me2 H3K4me1/2 LSD1->H3K4me2 Demethylates GeneRepression Target Gene Repression LSD1->GeneRepression H3K4 H3K4me0 H3K4me2->H3K4 CellGrowth Inhibition of Cell Growth, Differentiation, Proliferation GeneRepression->CellGrowth GeneExpression->CellGrowth

Caption: Signaling pathway of this compound as an LSD1 inhibitor.

References

Flow Cytometry for Apoptosis with GSK2879552: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2879552 is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator involved in tumorigenesis.[1] Inhibition of LSD1 by this compound has been shown to primarily induce a cytostatic effect in various cancer cell lines, particularly in small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[2] However, under certain conditions and in combination with other therapeutic agents, this compound can also promote apoptosis, or programmed cell death.

This document provides detailed application notes and protocols for the assessment of apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of Apoptosis Detection by Flow Cytometry

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The most common method for detecting apoptosis is the Annexin V/PI dual staining assay.

  • Annexin V: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V, a protein with a high affinity for PS.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis, where membrane integrity is compromised.

This dual-staining strategy allows for the differentiation of four cell populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

Data Presentation

The following table provides a representative example of quantitative data obtained from a flow cytometry experiment assessing apoptosis in a cancer cell line (e.g., MOLM-13, an AML cell line) treated with this compound for 72 hours.

Disclaimer: The following data is a hypothetical representation for illustrative purposes and is based on the known effects of LSD1 inhibitors. Specific results will vary depending on the cell line, experimental conditions, and the specific batch of this compound used.

Treatment GroupConcentration (nM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Vehicle Control (DMSO)095.2 ± 2.12.5 ± 0.81.8 ± 0.54.3 ± 1.3
This compound10085.7 ± 3.58.1 ± 1.25.6 ± 0.913.7 ± 2.1
This compound50072.4 ± 4.215.3 ± 2.511.7 ± 1.827.0 ± 4.3
This compound100058.9 ± 5.122.8 ± 3.117.5 ± 2.440.3 ± 5.5

Experimental Protocols

Materials
  • Cancer cell line of interest (e.g., SCLC or AML cell lines)

  • This compound (dissolved in DMSO to create a stock solution)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • 96-well plates or culture flasks

Protocol for Induction of Apoptosis
  • Cell Seeding: Seed the cancer cells in 96-well plates or culture flasks at a density that will allow for logarithmic growth during the treatment period.

  • This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1000 nM) and a vehicle control (DMSO). Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1%.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol for Annexin V/PI Staining and Flow Cytometry
  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.

    • For adherent cells, aspirate the media, wash once with PBS, and detach the cells using a gentle, non-enzymatic cell dissociation solution. Collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the cell pellet in PBS.

  • Resuspension in Binding Buffer: After the final wash, resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls for setting compensation and gates:

    • Unstained cells

    • Cells stained with Annexin V-FITC only

    • Cells stained with PI only

Mandatory Visualizations

G cluster_workflow Experimental Workflow A Seed Cancer Cells B Treat with this compound (or Vehicle Control) A->B C Incubate (e.g., 72h) B->C D Harvest and Wash Cells C->D E Stain with Annexin V-FITC & PI D->E F Flow Cytometry Analysis E->F G Data Analysis (Quantify Apoptosis) F->G G cluster_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis GSK This compound LSD1 LSD1 GSK->LSD1 inhibition p53_inactive p53 (inactive) LSD1->p53_inactive demethylation & inactivation p53_active p53 (active) Bax Bax (Pro-apoptotic) p53_active->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53_active->Bcl2 downregulates Mito Mitochondrion Bax->Mito promotes permeabilization Bcl2->Mito inhibits permeabilization CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: GSK2879552 Animal Model Toxicity Minimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing toxicity associated with the LSD1 inhibitor, GSK2879552, in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with this compound in animal models?

A1: Preclinical studies in rats and dogs have identified several key toxicities associated with this compound administration. These are primarily hematological and related to the lymphoid system. The most frequently reported adverse effects include:

  • Thrombocytopenia: A significant decrease in platelet count.

  • Neutropenia: A reduction in the number of neutrophils, a type of white blood cell.

  • Myelofibrosis: The replacement of bone marrow with fibrous tissue.

  • Congestion and Lymphoid Necrosis: Observed in lymphoid organs.[1]

In a phase I clinical trial in patients with small cell lung cancer (SCLC), the most common treatment-related adverse event was thrombocytopenia. A serious adverse event of encephalopathy was also reported.[2][3][4]

Q2: What are the recommended starting doses for this compound in mice, and what is the maximum tolerated dose (MTD)?

  • An oral dose of 1.5 mg/kg daily has been used in SCLC xenograft-bearing mice, demonstrating tumor growth inhibition.[5][6]

  • For pharmacokinetic studies in mice, a single oral dose of 5 mg/kg has been administered.[1]

It is crucial to perform a dose-range-finding study in your specific animal model and strain to determine the optimal therapeutic dose with an acceptable toxicity profile.

Q3: Are there any known strategies to mitigate this compound-induced toxicity?

A3: Yes, combination therapy has shown promise in mitigating toxicity, particularly in the context of Acute Myeloid Leukemia (AML).

  • Combination with All-Trans Retinoic Acid (ATRA): In AML models, combining this compound with ATRA has been shown to have synergistic effects on cell differentiation and cytotoxicity.[4][7] This may allow for the use of lower, and therefore less toxic, doses of this compound.[7]

Q4: How should I formulate this compound for oral administration in animal studies?

A4: this compound is orally bioavailable. For experimental purposes, it can be formulated as a suspension or solution for oral gavage. While a specific universally validated vehicle is not mandated, common formulation strategies for poorly soluble compounds in preclinical studies can be adapted. A suggested vehicle composition is a suspension in a mixture of:

  • 0.5% Carboxymethylcellulose (CMC)

  • 0.1% Polysorbate 80 (Tween® 80) in water[8]

It is essential to ensure the formulation is homogeneous and stable for the duration of the study.

Troubleshooting Guides

Issue 1: Severe Thrombocytopenia Observed

Symptoms:

  • Petechiae or bruising on the skin.

  • Bleeding from the nose or gums.

  • Prolonged bleeding from minor injuries.

  • Platelet count significantly below the normal range for the species.

Recommended Actions:

  • Confirm Thrombocytopenia: Repeat the platelet count to rule out sampling error. A manual review of a blood smear is recommended to check for platelet clumping, which can falsely lower automated counts.

  • Dose Modification:

    • Consider immediate dose reduction of this compound.

    • Implement intermittent dosing (e.g., 3 days on, 4 days off) to allow for platelet recovery. Intermittent dosing was explored in a clinical trial for this compound.[2][3]

  • Supportive Care:

    • Minimize handling and invasive procedures to reduce the risk of bleeding.

    • Ensure easy access to food and water.

    • In cases of severe, life-threatening hemorrhage, a transfusion of platelet-rich plasma or fresh whole blood may be considered, although the therapeutic benefit may be transient as the transfused platelets may also be affected.[9]

  • Monitoring: Increase the frequency of platelet count monitoring to daily or every other day until the count stabilizes or begins to recover.

Issue 2: Significant Neutropenia Detected

Symptoms:

  • Often asymptomatic until a secondary infection develops.

  • Signs of infection may include lethargy, fever, and localized inflammation.

  • Neutrophil count significantly below the normal range.

Recommended Actions:

  • Confirm Neutropenia: Repeat the complete blood count (CBC) with a differential to confirm the absolute neutrophil count.

  • Dose Modification:

    • Temporarily suspend dosing with this compound until neutrophil counts recover.

    • Re-initiate at a lower dose or with an intermittent schedule.

  • Supportive Care:

    • Consider prophylactic antibiotic therapy to prevent opportunistic infections, as is standard practice in chemotherapy-induced neutropenia.[10]

    • House animals in a clean, low-stress environment to minimize exposure to pathogens.

    • In severe cases, administration of Granulocyte-Colony Stimulating Factor (G-CSF) can be considered to stimulate neutrophil production.[11][12][13]

  • Monitoring: Monitor the absolute neutrophil count every 1-2 days until recovery. Closely observe animals for any signs of infection.

Data Summary Tables

Table 1: Reported Toxicities of this compound in Preclinical and Clinical Studies

ToxicityAnimal ModelsHuman Clinical TrialsReference(s)
ThrombocytopeniaRats, DogsYes (Common)[1][2][3][4]
NeutropeniaRats, DogsNot specified as common[1]
MyelofibrosisRats, DogsNot reported[1]
Lymphoid Necrosis/CongestionRats, DogsNot reported[1]
EncephalopathyNot reportedYes (Serious)[2][3][4]

Table 2: Dosing Information for this compound in Mice

DoseAdministration RouteContext of UseReference(s)
1.5 mg/kg dailyOral (p.o.)Efficacy in SCLC xenografts[5][6]
5 mg/kg single doseOral (p.o.)Pharmacokinetic studies[1]

Experimental Protocols

Protocol 1: Monitoring for Hematological Toxicity
  • Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample from all animals to establish individual normal hematological values.

  • Sample Collection:

    • Collect 50-100 µL of whole blood via an appropriate method for the species (e.g., saphenous vein, tail vein).

    • Use EDTA as the anticoagulant.

  • Frequency of Monitoring:

    • Initial Phase (First 2 weeks): Perform a complete blood count (CBC) with differential twice weekly.

    • Maintenance Phase: If no significant changes are observed, reduce monitoring to once weekly.

    • If Toxicity is Observed: Increase monitoring to daily or every other day.

  • Parameters to Analyze:

    • Total White Blood Cell (WBC) count

    • Absolute Neutrophil Count (ANC)

    • Platelet Count

    • Red Blood Cell (RBC) count

    • Hemoglobin and Hematocrit

  • Action Thresholds (General Guidance):

    • Severe Neutropenia: ANC < 500 cells/µL. Consider dose interruption and supportive care.

    • Severe Thrombocytopenia: Platelet count < 50,000/µL. Consider dose reduction/interruption and supportive care.

Visualizations

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring Details cluster_decision Decision Point cluster_action Action Animal Acclimatization Animal Acclimatization Baseline Blood Collection Baseline Blood Collection Animal Acclimatization->Baseline Blood Collection This compound Administration This compound Administration Regular Monitoring Regular Monitoring This compound Administration->Regular Monitoring Clinical Observations Clinical Observations Regular Monitoring->Clinical Observations Body Weight Body Weight Regular Monitoring->Body Weight CBC Analysis CBC Analysis Regular Monitoring->CBC Analysis Toxicity Observed? Toxicity Observed? CBC Analysis->Toxicity Observed? Continue Dosing Continue Dosing Toxicity Observed?->Continue Dosing No Dose Modification/Supportive Care Dose Modification/Supportive Care Toxicity Observed?->Dose Modification/Supportive Care Yes

Caption: Experimental workflow for this compound administration and toxicity monitoring.

signaling_pathway This compound This compound LSD1 LSD1 This compound->LSD1 inhibition Histone Demethylation Histone Demethylation LSD1->Histone Demethylation catalyzes Gene Expression Changes Gene Expression Changes Histone Demethylation->Gene Expression Changes Therapeutic Effect Therapeutic Effect Gene Expression Changes->Therapeutic Effect Toxicity Toxicity Gene Expression Changes->Toxicity

Caption: Simplified signaling pathway of this compound action and downstream effects.

References

Validation & Comparative

A Head-to-Head Comparison of LSD1 Inhibitors in Small Cell Lung Cancer: GSK2879552 and its Challengers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK2879552 against other emerging Lysine-Specific Demethylase 1 (LSD1) inhibitors for the treatment of Small Cell Lung Cancer (SCLC). This analysis is supported by experimental data from preclinical and clinical studies.

Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine malignancy with limited treatment options and a poor prognosis. A promising therapeutic target in SCLC is Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator. Inhibition of LSD1 has been shown to reactivate the NOTCH signaling pathway, a tumor suppressor in this context, which in turn suppresses the ASCL1 transcription factor, a master regulator of the neuroendocrine phenotype in SCLC. This guide focuses on a comparative analysis of this compound, an irreversible LSD1 inhibitor, against other clinical-stage LSD1 inhibitors: iadademstat, pulrodemstat, and seclidemstat.

Comparative Preclinical Performance

A comprehensive in vitro characterization of several clinical-stage LSD1 inhibitors was conducted under the same experimental conditions, providing a unique opportunity for direct comparison. The study utilized the SCLC cell line NCI-H510A.[1]

Biochemical and Cellular Potency

The following table summarizes the key in vitro performance metrics of the LSD1 inhibitors.

InhibitorTypeLSD1 IC50 (nM)Cell Viability IC50 (nM, NCI-H510A)LSD1 Target Engagement (at 200 nM)GRP Gene Expression Inhibition (at 200 nM)LSD1/INSM1 Interaction Disruption (at 200 nM)
This compound Irreversible16>2000~80%~60%~50%
Iadademstat (ORY-1001) Covalent0.5 ~200 ~95% ~80% ~70%
Pulrodemstat (CC-90011) Reversible1.1>2000~60%~40%~30%
Seclidemstat (SP-2577) Reversible33>2000<20%<20%<20%

Data compiled from a 2021 study by Maes et al. published in ACS Pharmacology & Translational Science.[1][2][3][4]

Key Observations:

  • Iadademstat demonstrates the highest potency in both biochemical and cellular assays, with the lowest IC50 values for LSD1 inhibition and cell viability.[1][2][3][4] It also shows the most significant target engagement and disruption of the LSD1/INSM1 interaction.[1]

  • This compound is a potent irreversible inhibitor but shows lower cellular activity compared to iadademstat in this head-to-head comparison.[1]

  • Pulrodemstat , a reversible inhibitor, displays good biochemical potency but weaker effects in cellular assays compared to the irreversible inhibitors.[1]

  • Seclidemstat exhibits the lowest potency and activity across all in vitro parameters measured in this comparative study.[1]

Mechanism of Action: The LSD1-NOTCH-ASCL1 Axis

The primary mechanism of action for LSD1 inhibitors in SCLC involves the disruption of a key signaling pathway that maintains the neuroendocrine state of the tumor.

LSD1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Membrane LSD1 LSD1 NOTCH1_gene NOTCH1 Gene LSD1->NOTCH1_gene Represses INSM1 INSM1 INSM1->LSD1 Recruits NOTCH1_receptor NOTCH1 Receptor NOTCH1_gene->NOTCH1_receptor Expresses ASCL1_gene ASCL1 Gene ASCL1 ASCL1 ASCL1_gene->ASCL1 Expresses NE_genes Neuroendocrine Genes SCLC_phenotype SCLC Neuroendocrine Phenotype NE_genes->SCLC_phenotype Maintains NICD NICD NOTCH1_receptor->NICD Cleavage NICD->ASCL1_gene Represses ASCL1->NE_genes Activates LSD1_inhibitor LSD1 Inhibitor (e.g., this compound) LSD1_inhibitor->LSD1 Inhibits Cell_Viability_Workflow start Seed NCI-H510A cells in 96-well plates treat Treat with serial dilutions of LSD1 inhibitors start->treat incubate Incubate for 10 days treat->incubate add_reagent Add CellTiter-Glo® 2.0 Reagent incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Calculate IC50 values measure->analyze Target_Engagement_Workflow start Treat NCI-H510A cells with LSD1 inhibitors (24h) lyse Lyse cells to obtain native protein extracts start->lyse probe Incubate extracts with a biotinylated LSD1 probe lyse->probe capture Capture probe-bound LSD1 on streptavidin plate probe->capture detect Detect captured LSD1 with a specific antibody capture->detect quantify Quantify signal to determine uninhibited LSD1 detect->quantify

References

A Head-to-Head Comparison of LSD1 Inhibitors: GSK2879552 vs. ORY-1001

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent lysine-specific demethylase 1 (LSD1) inhibitors, GSK2879552 and ORY-1001 (iadademstat). This analysis is supported by preclinical and clinical data to inform research and development decisions.

Both this compound and ORY-1001 are irreversible inhibitors of LSD1, an enzyme overexpressed in various cancers that plays a crucial role in oncogenesis by altering histone methylation and regulating gene expression.[1][2][3] While both molecules target the same enzyme, their preclinical efficacy and clinical development trajectories have diverged significantly.

At a Glance: Key Differences in Efficacy and Development

FeatureThis compoundORY-1001 (Iadademstat)
Preclinical Potency Potent activity in AML and SCLC cell lines.[4]Highly potent, with sub-nanomolar activity in AML cell lines.[1]
In Vivo Efficacy Demonstrated tumor growth inhibition in SCLC xenograft models.[5]Showed tumor growth reduction in AML xenografts and increased survival in a T-ALL model.[6][7]
Clinical Development Phase I trials in SCLC and AML were terminated due to an unfavorable risk-benefit profile.[5]Has shown a good safety profile and clinical activity in a Phase I/IIa trial in AML.[1][8] Currently in further clinical investigation, including combination therapies.[9]
Key Adverse Events Thrombocytopenia and encephalopathy were among the treatment-related adverse events.Generally well-tolerated, with expected myelosuppression in the context of AML.[1]

Preclinical Efficacy: A Quantitative Comparison

In Vitro Anti-proliferative Activity

Both this compound and ORY-1001 have demonstrated potent anti-proliferative effects in various cancer cell lines. However, available data suggests that ORY-1001 may exhibit greater potency in certain contexts.

CompoundCell Line(s)Cancer TypeIC50 / EC50Reference(s)
This compound 20 AML cell lines (average)Acute Myeloid LeukemiaEC50: 137 ± 30 nM[4]
AML cell linesAcute Myeloid LeukemiaEC50: 2 - 240 nM[10]
SCLC cell linesSmall Cell Lung CancerPotent, predominantly cytostatic activity[11]
ORY-1001 AML cell linesAcute Myeloid Leukemia< 1 nM (induces differentiation)[8]
THP-1 (MLL-AF9)Acute Myeloid LeukemiaInduces differentiation[6]
MV(4;11)Acute Myeloid LeukemiaInhibits proliferation and colony formation[6]
In Vivo Tumor Growth Inhibition

In vivo studies in xenograft models have supported the anti-tumor activity of both compounds.

CompoundXenograft ModelCancer TypeDosageTumor Growth Inhibition (TGI)Reference(s)
This compound NCI-H526Small Cell Lung Cancer1.5 mg/kg, p.o. daily57%[5]
NCI-H1417Small Cell Lung Cancer1.5 mg/kg, p.o. daily83%[5]
ORY-1001 Rodent MV(4;11) xenograftsAcute Myeloid Leukemia<0.020 mg/kg, p.o.Significantly reduced tumor growth[6]

Clinical Efficacy and Safety

The clinical development paths of this compound and ORY-1001 have been markedly different, providing crucial insights into their therapeutic potential.

This compound Clinical Trials

Phase I clinical trials for this compound in both relapsed/refractory Small Cell Lung Cancer (SCLC) (NCT02034123) and Acute Myeloid Leukemia (AML) (NCT02177812) were terminated. The primary reasons cited were an unfavorable risk-benefit profile, including poor disease control and a high rate of adverse events.[5]

ORY-1001 (Iadademstat) Clinical Trials

ORY-1001 has demonstrated a more promising clinical trajectory. A first-in-human Phase I/IIa trial in patients with relapsed or refractory AML showed a good safety profile and signs of clinical and biological activity as a single agent.[1][8]

Key findings from the ORY-1001 Phase I/IIa monotherapy trial in R/R AML:

  • Recommended Phase II Dose: 140 µg/m²/d.[1]

  • Safety: Most adverse events were as expected in this patient population, including myelosuppression.[1]

  • Efficacy: Reductions in blood and bone marrow blast percentages were observed, along with induction of blast cell differentiation, particularly in patients with MLL translocations. One complete remission with incomplete count recovery was reported.[1]

Furthermore, the Phase IIa ALICE trial, evaluating ORY-1001 in combination with azacitidine for elderly, unfit AML patients, has shown encouraging results with a high objective response rate.[9]

Mechanism of Action and Signaling Pathways

Both this compound and ORY-1001 function as irreversible inhibitors of LSD1, leading to an increase in histone H3 lysine 4 dimethylation (H3K4me2) and subsequent changes in gene expression.[12] However, their downstream effects and potential secondary mechanisms may differ.

This compound

Inhibition of LSD1 by this compound leads to alterations in the expression of neuroendocrine marker genes in SCLC.[13] In AML, it has been shown to increase the cell surface expression of myeloid differentiation markers CD11b and CD86.[4]

ORY-1001 (Iadademstat)

ORY-1001 induces a monocyte/macrophage differentiation gene signature in AML cell lines.[8] A key aspect of its mechanism is the disruption of the interaction between LSD1 and GFI-1 (Growth Factor Independence 1) in AML and INSM1 (Insulinoma-associated 1) in SCLC.[9] This disruption is critical for the differentiation block in these cancers. In SCLC, the impairment of the LSD1-INSM1 interaction leads to the restoration of NOTCH1 and HES1 expression and a reduction in the oncogenic drivers ASCL1 and NEUROD1.[9]

LSD1_Inhibition_Pathway cluster_gsk This compound cluster_ory ORY-1001 cluster_downstream Downstream Effects cluster_gsk_effects This compound Specific cluster_ory_effects ORY-1001 Specific This compound This compound LSD1 LSD1 This compound->LSD1 Inhibits ORY1001 ORY-1001 ORY1001->LSD1 Inhibits H3K4me2 H3K4me2 Increase GFI1_Interaction Disrupts LSD1-GFI1 Interaction (AML) INSM1_Interaction Disrupts LSD1-INSM1 Interaction (SCLC) Gene_Expression Altered Gene Expression H3K4me2->Gene_Expression Neuroendocrine_Genes Neuroendocrine Gene Changes (SCLC) Gene_Expression->Neuroendocrine_Genes CD11b_CD86_GSK CD11b/CD86 Upregulation (AML) Gene_Expression->CD11b_CD86_GSK Differentiation_Signature Monocyte/Macrophage Differentiation (AML) Gene_Expression->Differentiation_Signature NOTCH1_HES1 NOTCH1/HES1 Upregulation (SCLC) INSM1_Interaction->NOTCH1_HES1 ASCL1_NEUROD1 ASCL1/NEUROD1 Downregulation (SCLC) INSM1_Interaction->ASCL1_NEUROD1

Figure 1: Simplified signaling pathways of this compound and ORY-1001.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic and anti-proliferative effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound and ORY-1001

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or ORY-1001 for the desired incubation period (e.g., 72 hours). Include vehicle-only controls.

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • If using a solubilizing agent that requires removal of the medium, carefully aspirate the medium.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Experimental_Workflow_Cell_Viability A Seed cells in 96-well plate B Treat with serial dilutions of this compound or ORY-1001 A->B C Incubate for 72 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Figure 2: Workflow for a typical cell viability assay.
In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of LSD1 inhibitors in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound or ORY-1001 formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells) in sterile PBS, with or without Matrigel, into the flank of each mouse.

  • Monitor the mice regularly for tumor formation.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound, ORY-1001, or vehicle control to the respective groups via oral gavage at the desired dose and schedule.

  • Measure tumor volume (e.g., using the formula: (Length x Width²) / 2) and body weight at regular intervals (e.g., 2-3 times per week).

  • Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Experimental_Workflow_Xenograft A Inject cancer cells subcutaneously into mice B Monitor for tumor formation A->B C Randomize mice into treatment groups B->C D Administer compound or vehicle orally C->D E Measure tumor volume and body weight regularly D->E F Euthanize mice and excise tumors E->F G Analyze data and calculate TGI F->G

Figure 3: General workflow for an in vivo xenograft study.

Conclusion

While both this compound and ORY-1001 are potent irreversible inhibitors of LSD1, their preclinical profiles and clinical development outcomes have diverged. ORY-1001 has demonstrated a more favorable safety and efficacy profile in early clinical trials for AML, supporting its continued development as a monotherapy and in combination regimens. In contrast, the clinical development of this compound was halted due to an unfavorable risk-benefit assessment. These findings underscore the importance of subtle differences in molecular interactions and downstream signaling, which can significantly impact the therapeutic window of targeted agents. Further research into the specific molecular consequences of LSD1 inhibition by these and other compounds will be crucial for the successful clinical application of this class of epigenetic drugs.

References

GSK2879552 Combination Therapy: A Comparative Guide for Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2879552 is an orally available, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers and crucial for tumor cell growth and survival.[1] By inhibiting LSD1, this compound enhances the methylation of histone H3 at lysine 4 (H3K4), leading to the increased expression of tumor-suppressor genes and subsequent inhibition of tumor cell proliferation.[1] Preclinical studies have demonstrated its potential as a differentiating agent, particularly in hematological malignancies like Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[2][3][4] This guide provides a comparative analysis of this compound in combination with other anticancer drugs, focusing on preclinical efficacy and the outcomes of clinical investigations.

This compound and All-Trans Retinoic Acid (ATRA) in Acute Myeloid Leukemia (AML)

The combination of this compound with ATRA, a differentiating agent used in the treatment of Acute Promyelocytic Leukemia (APL), has been investigated to enhance the therapeutic potential of LSD1 inhibition in a broader range of AML subtypes.[5] Preclinical studies have shown a synergistic effect, leading to enhanced differentiation and cytotoxicity in AML cell lines.[5]

Preclinical Efficacy: In Vitro Studies

The combination of this compound and ATRA demonstrated synergistic effects on inhibiting cell proliferation, inducing differentiation, and promoting apoptosis in various AML cell lines.

Table 1: In Vitro Efficacy of this compound in Combination with ATRA in AML Cell Lines

Cell LineParameterThis compound (IC50, nM)This compound + ATRA (100 nM) (IC50, nM)Fold Change in IC50Reference
MOLM-13Proliferation~100~1010x decrease[2]
OCI-AML3Proliferation~200~504x decrease[2]
THP-1Differentiation (% CD11b+ cells)31 (EC50)Synergistic increaseNot Applicable[2]
MOLM-13Differentiation (% CD11b+ cells)-Synergistic increaseNot Applicable[2]
MultipleApoptosis (Caspase 3/7 activation)No significant induction>10-fold increase over additive effectNot Applicable[2]

Data extracted and synthesized from Smitheman et al., Haematologica, 2019.[2]

Clinical Investigation: NCT02177812

A Phase I clinical trial (NCT02177812) was initiated to evaluate the safety and efficacy of this compound as a monotherapy and in combination with ATRA in patients with relapsed/refractory AML.[4][6]

Table 2: Clinical Outcomes of NCT02177812

Treatment ArmNumber of PatientsKey OutcomesAdverse EventsReference
This compound Monotherapy31No significant clinical benefit observed.High rate of adverse events, including hemorrhage and thrombocytopenia.[6][7][6][7]
This compound + ATRA10One patient achieved a morphologic leukemia-free state.[7]Treatment-related pruritus leading to discontinuation in one patient.[7][7]

This compound and Azacitidine in Myelodysplastic Syndromes (MDS)

The combination of this compound with the hypomethylating agent azacitidine was explored in patients with high-risk Myelodysplastic Syndromes (MDS).

Clinical Investigation: NCT02929498

A Phase I/II study (NCT02929498) was designed to assess the safety and clinical activity of this compound alone or in combination with azacitidine in MDS patients who had failed prior hypomethylating therapy.[8]

Table 3: Clinical Outcomes of NCT02929498

Treatment ArmNumber of PatientsKey OutcomesAdverse EventsReference
This compound Monotherapy5No clinical responses observed.Generally well-tolerated in this small cohort.[6]
This compound + Azacitidine0No patients received the combination therapy before trial termination.Not Applicable[6]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound irreversibly inhibits LSD1, preventing the demethylation of H3K4me1/2. This leads to an accumulation of these marks at gene promoters and enhancers, resulting in the activation of gene expression programs associated with differentiation and tumor suppression.

GSK2879552_Mechanism_of_Action cluster_nucleus Cell Nucleus This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylates H3K4me1 H3K4me1 (Inactive Chromatin) LSD1->H3K4me1 Converts to Gene_Expression Tumor Suppressor & Differentiation Genes H3K4me2->Gene_Expression Activates H3K4me1->Gene_Expression Represses Cell_Cycle_Arrest Cell Cycle Arrest & Differentiation Gene_Expression->Cell_Cycle_Arrest GSK2879552_ATRA_Synergy This compound This compound LSD1 LSD1 Inhibition This compound->LSD1 ATRA ATRA RAR RAR Activation ATRA->RAR Epigenetic_Reprogramming Epigenetic Reprogramming LSD1->Epigenetic_Reprogramming Differentiation_Genes Differentiation Gene Expression RAR->Differentiation_Genes Epigenetic_Reprogramming->Differentiation_Genes Synergistic_Effect Synergistic AML Cell Differentiation & Apoptosis Differentiation_Genes->Synergistic_Effect Experimental_Workflow cluster_assays Assessments start Start: AML Cell Culture treatment Treat with: - this compound alone - Drug B alone - Combination - Vehicle Control start->treatment incubation Incubate for 24-96 hours treatment->incubation viability Cell Viability (e.g., MTT/CellTiter-Glo) incubation->viability differentiation Differentiation (e.g., CD11b by Flow Cytometry) incubation->differentiation apoptosis Apoptosis (e.g., Caspase-Glo 3/7) incubation->apoptosis analysis Data Analysis: - IC50 Calculation - Synergy Analysis (e.g., Bliss) - Statistical Significance viability->analysis differentiation->analysis apoptosis->analysis end End: Comparative Results analysis->end

References

Navigating the Landscape of LSD1 Inhibition: A Comparative Guide to GSK2879552

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Lysine-Specific Demethylase 1 (LSD1) inhibitor, GSK2879552, with other alternatives. The information is supported by a compilation of publicly available experimental data to address the reproducibility and performance of this compound in preclinical and clinical settings.

This compound is an orally bioavailable, irreversible inhibitor of LSD1 (also known as KDM1A), an enzyme frequently overexpressed in various cancers, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[1][2] By inhibiting LSD1, this compound aims to alter gene expression patterns that drive tumor growth and promote cell differentiation.[3] However, clinical trials with this compound in both SCLC and AML were terminated due to an unfavorable risk-benefit profile, highlighting the complexities of targeting this epigenetic regulator.[4] This guide synthesizes available data to offer a comparative perspective on its performance.

Comparative Efficacy of LSD1 Inhibitors

The following tables summarize quantitative data from a comprehensive in vitro study comparing this compound with other notable LSD1 inhibitors across various cancer cell lines. This allows for a direct assessment of its potency and efficacy relative to its class.

Table 1: Comparative IC50 Values of LSD1 Inhibitors on Enzymatic Activity

CompoundLSD1 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)
This compound 24>100,000>100,000
ORY-1001 (Iadademstat)18>100,000>100,000
INCB05987247-377 (EC50)Not ReportedNot Reported
IMG-7289 (Bomedemstat)Not ReportedNot ReportedNot Reported
CC-90011 (Pulrodemstat)Not ReportedNot ReportedNot Reported
SP-2577 (Seclidemstat)Not Reported>10,000 (LSD2)>10,000 (LSD2)

Data compiled from multiple sources, offering a comparative view of potency and selectivity.[4][5]

Table 2: Anti-proliferative Activity (EC50, nM) of LSD1 Inhibitors in Cancer Cell Lines

Cell Line (Cancer Type)This compoundORY-1001INCB059872
MOLM-13 (AML)137 (average across 20 AML lines)Potent (subnanomolar in some assays)Not Reported
NCI-H1417 (SCLC)Effective in growth inhibitionPotent47-377
THP-1 (AML)PotentPotentNot Reported

This table presents a snapshot of the anti-proliferative effects of different LSD1 inhibitors. The data indicates that while this compound is potent, other inhibitors like ORY-1001 show comparable or, in some contexts, higher potency.[4][6][7]

Signaling Pathways and Experimental Workflows

The antitumor activity of LSD1 inhibitors is rooted in their ability to modulate key signaling pathways that govern cell differentiation and proliferation.

LSD1 Signaling in Acute Myeloid Leukemia (AML)

In AML, LSD1 is a critical component of transcriptional repressor complexes, such as CoREST and NuRD, which suppress the expression of genes required for myeloid differentiation.[8] Inhibition of LSD1 leads to the reactivation of these genes, promoting the differentiation of leukemic blasts.[9]

LSD1_AML_Pathway cluster_nucleus Nucleus cluster_cell AML Cell LSD1 LSD1/CoREST/NuRD Complex Histone H3K4me1/2 LSD1->Histone Demethylation Proliferation Leukemic Proliferation LSD1->Proliferation Maintains Myeloid_Genes Myeloid Differentiation Genes (e.g., CD11b, CD86) Differentiation Myeloid Differentiation Myeloid_Genes->Differentiation Promotes Histone->Myeloid_Genes Repression This compound This compound This compound->LSD1 Inhibition

LSD1 signaling pathway in AML.
LSD1 Signaling in Small Cell Lung Cancer (SCLC)

In SCLC, LSD1 has been shown to suppress the NOTCH signaling pathway by binding to the NOTCH1 locus.[10][11] Inhibition of LSD1 activates NOTCH signaling, which in turn suppresses the key neuroendocrine transcription factor ASCL1, leading to reduced tumorigenesis.[1]

LSD1_SCLC_Pathway cluster_nucleus Nucleus cluster_cell SCLC Cell LSD1 LSD1 NOTCH1_Gene NOTCH1 Gene LSD1->NOTCH1_Gene Repression NOTCH1_Protein NOTCH1 (Intracellular Domain) NOTCH1_Gene->NOTCH1_Protein Expression ASCL1 ASCL1 NOTCH1_Protein->ASCL1 Suppression Tumorigenesis Neuroendocrine Tumorigenesis ASCL1->Tumorigenesis Drives This compound This compound This compound->LSD1 Inhibition

LSD1-NOTCH-ASCL1 axis in SCLC.
Experimental Workflow: In Vitro Cell Viability Assay

A standard workflow to assess the anti-proliferative effects of this compound and other LSD1 inhibitors is the cell viability assay.

Cell_Viability_Workflow start Seed cancer cells in 96-well plate treat Treat with serial dilutions of This compound/alternatives start->treat incubate Incubate for 72-96 hours treat->incubate assay Add viability reagent (e.g., CellTiter-Glo) incubate->assay read Measure luminescence/ absorbance assay->read analyze Calculate EC50 values read->analyze

Workflow for in vitro cell viability assay.

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols are crucial. Below are synthesized protocols for key experiments based on methodologies described in the public domain.

Cell Viability Assay

This protocol is a generalized procedure for determining the effect of LSD1 inhibitors on the proliferation of cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MOLM-13 for AML, NCI-H1417 for SCLC) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and comparator compounds (e.g., ORY-1001) in DMSO, followed by a further dilution in culture medium.

  • Treatment: Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Add a cell viability reagent such as CellTiter-Glo® (Promega) according to the manufacturer's instructions. This assay measures ATP levels as an indicator of metabolically active cells.[12]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and calculate the half-maximal effective concentration (EC50) using a non-linear regression curve fit.

In Vivo Xenograft Tumor Model

This protocol outlines the general steps for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.[13]

  • Animal Model: Use immunodeficient mice (e.g., NSG or nude mice), 6-8 weeks old.[14]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[13][14]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[13]

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control orally at the desired dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Ethical Considerations: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Reproducibility of Published Data

Direct studies on the reproducibility of this compound data are not publicly available. However, an assessment of reproducibility can be inferred by comparing findings across multiple independent studies. The anti-proliferative and pro-differentiating effects of this compound in AML and SCLC cell lines are consistently reported in the literature.[6][15] For instance, multiple studies corroborate the induction of myeloid differentiation markers like CD11b and CD86 in AML cells upon treatment with this compound.[6][7] Similarly, its activity in SCLC models is a recurring finding.[4] While the termination of clinical trials indicates a gap between preclinical efficacy and clinical translation, the preclinical in vitro and in vivo data for this compound appear to be largely consistent across different research groups, suggesting a degree of reproducibility in its fundamental biological effects.

References

GSK2879552 Demonstrates Variable Efficacy in Patient-Derived Xenograft Models of Hematological and Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New analyses of preclinical data reveal that GSK2879552, an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), shows varied efficacy across different cancer types in patient-derived xenograft (PDX) models. While demonstrating notable activity in acute myeloid leukemia (AML), its performance in castration-resistant prostate cancer (CRPC) and small cell lung cancer (SCLC) PDX models has been less consistent, highlighting the importance of patient selection and combination strategies in the clinical development of this epigenetic modulator.

Efficacy in Acute Myeloid Leukemia (AML)

In patient-derived AML cells, this compound has shown significant promise in inhibiting blast colony formation, a key measure of leukemic progenitor cell activity. In a study evaluating 14 AML patient samples, 12 were sensitive to this compound, with the majority exhibiting a reduction in colony growth of less than 50%.[1] Notably, two samples demonstrated a complete reduction in blast colonies at the highest tested dose.

Further investigation into combination therapies has revealed synergistic effects with all-trans retinoic acid (ATRA). In one patient sample (AML0007), this compound alone achieved a maximum inhibition of blast colony formation of 39%. This increased to over 50% when combined with 100 nM ATRA. The combination also led to a more than two-fold improvement in the half-maximal inhibitory concentration (IC50), from 105 nM with this compound alone to 43 nM. A similar trend was observed in a second patient sample (4031113SH), where the maximum inhibition increased from 54% to 69%, and the IC50 decreased dramatically from 150 nM to 11 nM with the combination.

Patient SampleTreatmentMaximum Inhibition of Blast Colony FormationIC50 (nM)
AML0007This compound39%105
AML0007This compound + 100 nM ATRA>50%43
4031113SHThis compound54%150
4031113SHThis compound + 100 nM ATRA69%11

Performance in Castration-Resistant Prostate Cancer (CRPC)

This compound has been evaluated in several CRPC PDX models, where it has demonstrated an ability to repress tumor growth. Studies in LuCaP70CR and LuCaP96CR PDX models showed significant tumor growth repression with this compound treatment. While specific tumor growth inhibition percentages are not detailed in the available literature, the observed effect was statistically significant. In these studies, this compound was administered daily via intraperitoneal injection at a dose of 33 mg/kg.

Efficacy in Small Cell Lung Cancer (SCLC)

The efficacy of this compound in SCLC PDX models has been less promising. A phase I clinical trial in patients with relapsed or refractory SCLC, which often involves preclinical evaluation in PDX models, reported poor disease control and a high rate of adverse events, leading to the termination of the study. This clinical outcome suggests that as a monotherapy, this compound may have limited utility in this patient population. Further preclinical studies in SCLC PDX models comparing this compound to standard-of-care chemotherapies like etoposide and platinum agents would be necessary to fully delineate its potential in this disease.

Mechanism of Action: LSD1 Inhibition

This compound functions by irreversibly inhibiting Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating gene expression through the demethylation of histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, which in turn alters gene expression, promoting differentiation and inhibiting the proliferation of cancer cells.

GSK2879552_Mechanism cluster_nucleus Cell Nucleus cluster_effects Cellular Effects This compound This compound LSD1 LSD1 Enzyme This compound->LSD1 Inhibits Methylated_Histone Methylated Histone H3 (H3K4me2) LSD1->Methylated_Histone Demethylates Demethylated_Histone Demethylated Histone H3 (H3K4me1/0) Histone Histone H3 Gene_Expression Altered Gene Expression Methylated_Histone->Gene_Expression Leads to Cell_Differentiation Cell Differentiation Gene_Expression->Cell_Differentiation Tumor_Growth_Inhibition Tumor Growth Inhibition Gene_Expression->Tumor_Growth_Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies

A generalized protocol for establishing and utilizing PDX models for in vivo drug efficacy studies is as follows:

  • Tumor Implantation: Fresh tumor tissue from a patient is surgically implanted subcutaneously into the flank of an immunocompromised mouse (e.g., NOD/SCID).

  • Tumor Growth and Passaging: Once the tumor reaches a specified size (e.g., 1000-1500 mm³), it is harvested and can be serially passaged into subsequent cohorts of mice for expansion of the model.

  • Drug Treatment: When tumors in the experimental cohort reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • This compound Administration (CRPC Model Example): this compound is administered daily via intraperitoneal (IP) injection at a dose of 33 mg/kg. The control group receives a vehicle control.[2]

  • Tumor Volume Measurement: Tumor dimensions (length and width) are measured bi-weekly using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Data Analysis: Tumor growth inhibition is assessed by comparing the change in tumor volume in the treated group to the control group.

PDX_Workflow Patient Patient with Cancer Tumor_Resection Tumor Resection Patient->Tumor_Resection Implantation Subcutaneous Implantation into Immunocompromised Mouse Tumor_Resection->Implantation P0_Generation P0 PDX Generation Implantation->P0_Generation Tumor_Growth Tumor Growth Monitoring P0_Generation->Tumor_Growth Passaging Tumor Harvest & Passaging (P1, P2, etc.) Tumor_Growth->Passaging Cohort_Expansion Expansion of PDX Cohorts Passaging->Cohort_Expansion Randomization Randomization of Tumor-Bearing Mice Cohort_Expansion->Randomization Treatment Treatment Group (e.g., this compound) Randomization->Treatment Control Control Group (Vehicle) Randomization->Control Tumor_Measurement Bi-weekly Tumor Volume Measurement Treatment->Tumor_Measurement Control->Tumor_Measurement Data_Analysis Data Analysis and Efficacy Evaluation Tumor_Measurement->Data_Analysis

References

Comparative Guide to the Cross-reactivity of GSK2879552 with other Demethylases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of GSK2879552, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), against other related demethylases. The information presented herein is intended to assist researchers in evaluating the selectivity profile of this compound and to provide essential experimental details for its characterization.

This compound is an orally bioavailable, mechanism-based inactivator of LSD1, an enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its targeted inhibition has been explored as a potential therapeutic strategy in various cancers, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[3] A critical aspect of a targeted inhibitor's utility is its selectivity over other related enzymes, as off-target effects can lead to undesired toxicities or confound experimental results.

Data Presentation: Inhibitor Selectivity Profile

The cross-reactivity of this compound has been evaluated against other FAD-dependent amine oxidases, including the closely related Lysine-Specific Demethylase 2 (LSD2/KDM1B) and Monoamine Oxidases A and B (MAO-A and MAO-B). The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against these enzymes.

Enzyme TargetIC50 (μM)Fold Selectivity vs. LSD1
LSD1 (KDM1A) 0.0161
LSD2 (KDM1B) >100>6250
MAO-A >100>6250
MAO-B >100>6250

Data sourced from "Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology"[4]. The IC50 for LSD1 was determined by a horseradish peroxidase (HRP) coupled assay.

The data clearly demonstrates that this compound is highly selective for LSD1 over other tested FAD-dependent amine oxidases, with at least a 6250-fold higher potency for its primary target. Information regarding the cross-reactivity of this compound against the Jumonji C (JmjC) domain-containing family of histone demethylases is not extensively available in the public literature. However, the compound is consistently described as a selective LSD1 inhibitor.[5][6]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's activity, it is important to visualize its role in the relevant signaling pathway and the typical workflow for assessing its selectivity.

cluster_0 LSD1-mediated Gene Repression cluster_1 Inhibition by this compound H3K4me2 H3K4me2 (Active Chromatin) LSD1 LSD1/CoREST H3K4me2->LSD1 Demethylation H3K4me1 H3K4me1 (Repressed Chromatin) LSD1->H3K4me1 GeneRepression Gene Repression H3K4me1->GeneRepression This compound This compound This compound->LSD1 Inhibition

Caption: Mechanism of LSD1 inhibition by this compound.

cluster_workflow Demethylase Inhibitor Selectivity Profiling Workflow PrimaryScreen Primary Screening (e.g., HRP-coupled assay) HitConfirmation Hit Confirmation (Dose-response curve) PrimaryScreen->HitConfirmation SecondaryAssay Secondary Assays (Orthogonal methods) HitConfirmation->SecondaryAssay SelectivityPanel Selectivity Panel (LSD2, MAOs, JmjC family) SecondaryAssay->SelectivityPanel CellularAssays Cellular Assays (Target engagement, functional effects) SelectivityPanel->CellularAssays InVivo In Vivo Studies (Efficacy and toxicology) CellularAssays->InVivo

Caption: Experimental workflow for demethylase inhibitor characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation table.

1. LSD1/LSD2 HRP-Coupled Biochemical Assay

This assay measures the hydrogen peroxide (H2O2) produced during the demethylation reaction catalyzed by LSD1 or LSD2. The H2O2 is then used by horseradish peroxidase (HRP) to oxidize a substrate, resulting in a fluorescent or colorimetric signal.

  • Materials:

    • Recombinant human LSD1 or LSD2 enzyme

    • Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

    • Horseradish peroxidase (HRP)

    • Amplex Red reagent (or similar HRP substrate)

    • This compound (or other test compounds)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

    • In a 384-well plate, add the test compound dilutions.

    • Add the LSD1 or LSD2 enzyme to each well and incubate for a pre-determined time to allow for compound binding.

    • Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

    • Simultaneously or shortly after, add the HRP and Amplex Red solution to each well.

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.[4]

2. MAO-A/MAO-B Kynuramine Assay

This assay is used to determine the activity of monoamine oxidases by measuring the conversion of a non-fluorescent substrate, kynuramine, into the fluorescent product, 4-hydroxyquinoline.

  • Materials:

    • Recombinant human MAO-A or MAO-B enzyme

    • Kynuramine dihydrobromide

    • This compound (or other test compounds)

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • 96-well microplates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

    • Add the test compound dilutions to the wells of a 96-well plate.

    • Add the MAO-A or MAO-B enzyme to each well and incubate to allow for compound interaction.

    • Start the reaction by adding the kynuramine substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a basic solution (e.g., NaOH).

    • Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader (e.g., excitation at ~310 nm and emission at ~400 nm).

    • Calculate the percent inhibition and determine the IC50 values as described for the LSD1 assay.[4]

3. JmjC Histone Demethylase Activity Assay (General Protocol)

While specific data for this compound against JmjC demethylases is lacking, a general method for assessing their activity involves the detection of succinate, a co-product of the demethylation reaction.

  • Materials:

    • Recombinant JmjC domain-containing demethylase (e.g., KDM4A, KDM6B)

    • Methylated histone peptide substrate (e.g., H3K9me3)

    • α-ketoglutarate

    • Ascorbate

    • Fe(II)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

    • Succinate detection reagent (commercially available kits, e.g., Succinate-Glo™)

  • Procedure:

    • In a multiwell plate, combine the JmjC enzyme, test compound, methylated peptide substrate, and co-factors (ascorbate and Fe(II)).

    • Initiate the reaction by adding α-ketoglutarate.

    • Incubate at room temperature or 37°C for a defined period (e.g., 60 minutes).

    • Add the succinate detection reagent according to the manufacturer's instructions. This typically involves a series of enzymatic steps that convert succinate into a detectable signal (e.g., luminescence).

    • Measure the signal using an appropriate plate reader.

    • Determine the IC50 values by analyzing the dose-response relationship.[7]

References

Safety Operating Guide

Navigating the Safe Disposal of GSK2879552: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of investigational compounds like GSK2879552 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, a selective and irreversible inhibitor of lysine-specific demethylase 1 (LSD1). Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.

Understanding this compound: Key Safety Data

This compound is an orally bioavailable compound with potential antineoplastic activity, currently under evaluation in clinical trials for cancer treatment.[1] Due to its potent biological activity, proper handling and disposal are imperative. The following table summarizes key information pertinent to its safe management.

PropertyDataReference
Chemical Name 4-[[4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]-1-piperidinyl]methyl]-benzoic acid[1]
CAS Number 1401966-69-5[1]
Molecular Formula C₂₃H₂₈N₂O₂[1]
Molecular Weight 364.5 g/mol [1]
Storage Temperature Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[2][3]
Known Hazards The toxicological properties have not been thoroughly investigated. As with any investigational compound, it should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE) Standard laboratory PPE including safety glasses, gloves, and a lab coat should be worn.

Step-by-Step Disposal Protocol

The disposal of this compound, as with any investigational drug, must comply with federal, state, and local regulations. The following procedure outlines the recommended steps for its proper disposal.

1. Initial Assessment and Segregation:

  • Hazard Determination: Before disposal, it is crucial to consult your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines.[4]

  • Segregation: Unused, partially used, or expired this compound should be segregated from other laboratory waste streams.

2. Packaging for Disposal:

  • Original Container: Whenever possible, the compound should be kept in its original container.

  • Labeling: The container must be clearly labeled with the chemical name "this compound" and any other identifiers required by your institution.

  • Secure Containment: Ensure the container is securely sealed to prevent any leakage.

3. Disposal Pathway:

  • Contact EHS: Do not dispose of this compound down the drain or in the regular trash. Contact your institution's EHS office to arrange for pickup and disposal.[4]

  • Hazardous Waste Vendor: The EHS department will typically coordinate with an approved environmental management vendor for the final disposal, which is usually incineration.[4]

  • Documentation: Maintain a record of the disposal, including the date, quantity, and method of disposal, in accordance with your institution's policies and regulatory requirements.

4. Decontamination of Empty Containers and Labware:

  • Empty Containers: Empty containers that once held this compound should be managed as chemical waste unless thoroughly decontaminated. Consult your EHS department for appropriate decontamination procedures.

  • Contaminated Labware: Any labware (e.g., vials, pipette tips) that has come into direct contact with this compound should be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

GSK2879552_Disposal_Workflow cluster_start Start: Unused/Expired this compound cluster_assessment Hazard Assessment cluster_packaging Packaging cluster_disposal Disposal cluster_documentation Record Keeping start Identify Unused/ Expired this compound consult_ehs Consult Institutional EHS for RCRA Hazard Classification start->consult_ehs package Securely Package in Original or Labeled Container consult_ehs->package Hazardous or Potentially Hazardous ehs_pickup Arrange for EHS Waste Pickup package->ehs_pickup incineration Incineration by Approved Vendor ehs_pickup->incineration document Document Disposal (Date, Quantity, Method) incineration->document

Caption: Workflow for the proper disposal of this compound.

By following these established procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Logistical Information for Handling GSK2879552

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of the LSD1 Inhibitor GSK2879552.

This document provides crucial procedural guidance for the safe operational use and disposal of this compound, a potent and irreversible inhibitor of lysine-specific demethylase 1 (LSD1). Adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE) and Handling

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following personal protective equipment should be worn at all times in the laboratory.

Key Handling Precautions:

  • Avoid contact with skin and eyes.

  • Prevent the formation of dust and aerosols.

  • Ensure adequate ventilation, preferably by working in a chemical fume hood.

  • Do not eat, drink, or smoke in areas where the compound is handled.

  • Wash hands thoroughly after handling.

PPE CategorySpecific Requirements
Eye Protection Safety goggles with side-shields.
Hand Protection Protective, chemical-resistant gloves.
Body Protection Impervious clothing, such as a lab coat.
Respiratory Protection A suitable respirator should be used when handling the powder form or if adequate ventilation cannot be guaranteed.

Storage and Stability

Proper storage of this compound is critical to maintain its stability and efficacy.

FormStorage TemperatureStability
Powder -20°CUp to 3 years.
In Solvent (e.g., DMSO) -80°CUp to 1 year.

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid should be administered.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.
Inhalation Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Operational Plan: Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of this compound.

Caption: In Vitro Experimental Workflow for this compound.

Signaling Pathway

This compound functions by inhibiting Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in regulating gene expression through histone demethylation.

Caption: Mechanism of Action of this compound.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination.

Waste Categorization and Disposal Procedures:

  • Unused Compound: Dispose of as hazardous chemical waste.[1] It should be collected in a designated, labeled, and sealed container for disposal by a licensed hazardous waste management company.

  • Contaminated Labware (e.g., pipette tips, tubes): These should be considered hazardous waste and collected in a designated container for hazardous waste disposal.

  • Liquid Waste (e.g., from cell culture): Depending on the concentration and local regulations, liquid waste containing this compound may require treatment before disposal. It is generally recommended to collect it as hazardous chemical waste.

  • Empty Containers: Rinse empty containers thoroughly and dispose of them according to local regulations for chemical containers. The rinseate should be collected as hazardous waste.

Important Disposal Considerations:

  • Never dispose of this compound down the drain or in the regular trash.

  • Always follow your institution's and local environmental regulations for hazardous waste disposal.

  • Maintain clear and accurate records of all disposed chemical waste.

Experimental Protocols

Cell Proliferation Assay (MTT-based):

This protocol is a general guideline for assessing the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 6 days) in a humidified incubator at 37°C and 5% CO2.[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the log of the compound concentration.

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the reliable and effective use of this compound in their studies.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.